molecular formula C22H31N3O5 B12419678 Cilazapril-d5

Cilazapril-d5

Cat. No.: B12419678
M. Wt: 422.5 g/mol
InChI Key: HHHKFGXWKKUNCY-COLVBYEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilazapril-d5 is a deuterated stable isotope-labeled analog of Cilazapril, a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor . This compound, in which five hydrogen atoms are replaced by deuterium, is designed for use in pharmaceutical research and development. Its primary application is as an internal standard for the quantitative analysis of Cilazapril using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) . By using Cilazapril-d5 as a reference, researchers can achieve greater accuracy and precision in measuring Cilazapril concentrations in various biological matrices, which is crucial for pharmacokinetic, metabolism, and bioequivalence studies . The parent compound, Cilazapril, is a prodrug that is hydrolyzed after absorption to its active metabolite, cilazaprilat . It works by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in aldosterone secretion . Cilazapril has been extensively researched for the management of hypertension and heart failure, and it has also been investigated for its potential to moderate the proliferative response in vessels after vascular injury . Cilazapril-d5 is a critical tool for scientists conducting such research, enabling precise and reliable analytical measurements. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31N3O5

Molecular Weight

422.5 g/mol

IUPAC Name

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid

InChI

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1/i3D,4D,5D,8D,9D

InChI Key

HHHKFGXWKKUNCY-COLVBYEJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of Cilazapril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Structure, Molecular Weight, and Bioanalytical Application of Cilazapril-d5

Executive Summary

Cilazapril-d5 is the stable isotope-labeled analog of Cilazapril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. It serves as the critical Internal Standard (IS) in quantitative bioanalysis, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By incorporating five deuterium atoms (


) into the phenyl ring, this compound mimics the physicochemical properties of the analyte (Cilazapril) while providing a distinct mass shift (

Da). This guide details its chemical specifications, handling protocols, and its role in correcting for matrix effects and recovery losses during pharmacokinetic studies.

Part 1: Chemical Identity & Structural Analysis

Cilazapril-d5 is chemically engineered to function as a reference standard. The deuterium labeling is strategically placed on the phenyl ring to ensure metabolic stability and prevent "back-exchange" of deuterium with the solvent protons.

Physicochemical Specifications
ParameterSpecification
Chemical Name Cilazapril-d5 (Pentadeuteriophenyl-labeled)
IUPAC Name (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Molecular Formula

Molecular Weight 422.53 g/mol (Average)
Parent Drug MW 417.51 g/mol (Unlabeled Cilazapril)
Mass Shift (

)
+5.02 Da
CAS Number 88768-40-5 (Unlabeled Parent); d5 specific CAS is vendor-dependent (often listed as NA)
Solubility Soluble in Methanol, Ethanol, DMSO; slightly soluble in water.[1][2][3][4]
Appearance White to off-white solid.
Structural Visualization

The following diagram illustrates the chemical structure of Cilazapril-d5, highlighting the specific location of the deuterium atoms on the phenyl ring.

Cilazapril_Structure cluster_legend Structural Modification Parent Cilazapril Core (Pyridazino-diazepine Ring) Linker Side Chain (Ethoxy-oxo-butyl amino) Parent->Linker Amide Bond Label Phenyl Ring (DEUTERATED d5) Linker->Label Attached at C4 Note The 5 Hydrogen atoms on the phenyl ring are replaced by Deuterium (D). This creates the +5 Da mass shift.

Figure 1: Structural schematic of Cilazapril-d5. The red node indicates the site of stable isotope labeling (


).

Part 2: Analytical Application (LC-MS/MS Protocol)

The primary utility of Cilazapril-d5 is to normalize data against variability in extraction efficiency and ionization suppression (matrix effects).

The Principle of Isotope Dilution

In Mass Spectrometry, the "Matrix Effect" occurs when co-eluting compounds from plasma/urine suppress the ionization of the drug. Because Cilazapril-d5 elutes at the exact same retention time as Cilazapril but has a different mass, it experiences the exact same suppression. Therefore, the ratio of Analyte Area / IS Area remains constant, yielding accurate quantification.

Mass Spectrometry Transitions (MRM)

To detect Cilazapril-d5, the Triple Quadrupole MS is set to Multiple Reaction Monitoring (MRM) mode.[5]

  • Precursor Ion (Q1): The protonated molecule

    
    .
    
  • Product Ion (Q3): A stable fragment characteristic of the molecule.

  • Fragmentation Logic: The common fragment for Cilazapril is the diazabicyclooctane ring (m/z ~206). Since the d5-label is on the phenyl side chain, and this side chain is lost during fragmentation to form the 206 ion, the Product Ion for the d5 standard is often the same as the parent (or a different fragment retaining the label is chosen if cross-talk is a concern).

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Logic
Cilazapril 418.2 (

)
206.1 (

)
~25-35Loss of phenethyl side chain.
Cilazapril-d5 423.2 (

)
206.1 (

)
~25-35Precursor shifts +5; Fragment is identical (label lost).

Note: If a fragment retaining the phenyl ring is selected (e.g., the phenethyl carbocation), the Q3 would be 134.1 (unlabeled) vs 139.1 (d5).

Experimental Workflow: Sample Preparation

Objective: Extract Cilazapril from human plasma using Cilazapril-d5 as the Internal Standard.

  • Stock Solution Preparation:

    • Dissolve 1 mg Cilazapril-d5 in 1 mL Methanol (1 mg/mL).

    • Store at -20°C. Stability is typically >1 year.

  • Working Solution (IS Spiking Solution):

    • Dilute stock to ~500 ng/mL in 50% Methanol/Water.

  • Extraction Protocol (Protein Precipitation):

    • Step 1: Aliquot 50

      
      L of plasma sample into a tube.
      
    • Step 2 (CRITICAL): Add 10

      
      L of Cilazapril-d5 Working Solution . Vortex. This must happen before extraction to account for losses.
      
    • Step 3: Add 200

      
      L Acetonitrile (precipitating agent). Vortex vigorously for 1 min.
      
    • Step 4: Centrifuge at 10,000 rpm for 10 min at 4°C.

    • Step 5: Transfer supernatant to LC vial for injection.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike ADD INTERNAL STANDARD (Cilazapril-d5) Sample->Spike Precip Protein Precipitation (Add ACN/MeOH) Spike->Precip Centrifuge Centrifugation (Remove proteins) Precip->Centrifuge Inject LC-MS/MS Injection Centrifuge->Inject Data Quantification (Ratio: Analyte/d5) Inject->Data

Figure 2: Bioanalytical workflow emphasizing the critical addition of Cilazapril-d5 prior to matrix manipulation.

Part 3: Biological Context & Mechanism[6]

While Cilazapril-d5 is an analytical tool, understanding the parent drug's biology is essential for interpreting pharmacokinetic data.

  • Prodrug Mechanism: Cilazapril is an inactive prodrug. In vivo, it is hydrolyzed by esterases to Cilazaprilat , the active diacid metabolite.

  • Target: Angiotensin-Converting Enzyme (ACE).

  • Pathway: Renin-Angiotensin-Aldosterone System (RAAS).

Analytical Note: When analyzing patient samples, researchers often monitor both Cilazapril (using Cilazapril-d5) and Cilazaprilat (using Cilazaprilat-d5 or Cilazapril-d5 as a surrogate, though a specific metabolite IS is preferred).

RAAS_Pathway AngI Angiotensin I AngII Angiotensin II (Vasoconstrictor) AngI->AngII Converted by ACE ACE Enzyme ACE->AngI Effect Vasodilation & BP Reduction AngII->Effect Reduced Levels Lead to Drug Cilazaprilat (Active Metabolite) Drug->ACE INHIBITS

Figure 3: Mechanism of Action. Cilazapril-d5 is used to quantify the drug that blocks the conversion of Angiotensin I to II.

References

  • Toronto Research Chemicals. Cilazapril-d5 Product Specification & Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56330: Cilazapril. Retrieved from

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. Retrieved from

  • DrugBank Online. Cilazapril: Pharmacology and Metabolism. Retrieved from

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

Physicochemical Properties of Cilazapril-d5 for Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties of Cilazapril-d5 and its application as a stable isotope-labeled internal standard (SIL-IS) in bioanalysis. It is designed for analytical scientists developing validated LC-MS/MS methods for pharmacokinetic (PK) and bioequivalence studies.

Introduction: The Role of Cilazapril-d5 in Quantitative Bioanalysis

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug (ethyl ester) and hydrolyzed in vivo to its active diacid metabolite, Cilazaprilat . Accurate quantification of Cilazapril in biological matrices (plasma, serum, urine) requires a robust internal standard to compensate for matrix effects, extraction variability, and ionization suppression.

Cilazapril-d5 (Deuterated Cilazapril) is the gold-standard SIL-IS for this purpose. Unlike structural analogs (e.g., Enalapril), Cilazapril-d5 shares nearly identical physicochemical properties with the analyte, ensuring it tracks the analyte perfectly through extraction and chromatography while remaining mass-resolvable by mass spectrometry.

Physicochemical Profile: Analyte vs. Internal Standard

Understanding the subtle differences between the labeled and unlabeled compounds is critical for method optimization.

Comparative Properties Table
PropertyCilazapril (Analyte)Cilazapril-d5 (Internal Standard)Bioanalytical Implication
Chemical Formula


Mass shift of +5 Da ensures no cross-talk in MRM channels.
Molecular Weight 417.51 g/mol ~422.54 g/mol Precursor ion selection in MS tuning.
pKa (Acidic) 3.3 (Carboxyl)~3.3Both ionize similarly in ESI source; requires acidic mobile phase to suppress ionization for retention or promote protonation.
pKa (Basic) 6.4 (2° Amine)~6.4Key site for protonation

in positive ion mode.
LogP (Lipophilicity) 0.8~0.78D-labeled compounds are slightly less lipophilic than H-analogs, potentially causing slight retention time shifts (Deuterium Isotope Effect).
Solubility 0.5 g/100 mL (Water)IdenticalCompatible with aqueous/organic extraction mixtures (MeOH/Water).
Structural Considerations for Fragmentation
  • Label Position: The deuterium atoms are typically located on the phenyl ring or the ethyl ester moiety.

  • Impact: For the IS to be effective, the deuterium label must be retained in the product ion monitored during MS/MS. If the label is on a leaving group (e.g., the ethyl ester lost during fragmentation), the IS distinction is lost.

    • Recommendation: Verify the Certificate of Analysis (CoA) for label position. If the label is on the phenyl ring, it is generally stable against metabolic exchange and fragmentation loss.

Mass Spectrometry Characteristics

Development of a sensitive LC-MS/MS assay relies on Multiple Reaction Monitoring (MRM).[1][2]

Ionization and Detection[1][2][3][4][5]
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Mechanism: Protonation of the secondary amine in the pyridazine ring.

  • Cross-Talk Check: Ensure the isotopic contribution of Cilazapril (M+5 isotope) does not interfere with the Cilazapril-d5 channel. A +5 Da shift is usually sufficient to eliminate isotopic overlap.

Predicted MRM Transitions

Note: Exact transitions depend on collision energy (CE) and instrument geometry. Always perform a product ion scan.

CompoundPrecursor Ion

Product Ion

Fragmentation Logic
Cilazapril 418.2

206.1 / 114.1Cleavage of the octahydro-pyridazino ring system.
Cilazapril-d5 423.2

211.1 / 119.1Shift corresponds to the deuterated moiety (e.g., d5-phenyl).

Bioanalytical Method Development Protocols

A. Sample Preparation: Solid Phase Extraction (SPE)

Given Cilazapril's amphiphilic nature (logP 0.8) and zwitterionic potential, Solid Phase Extraction (SPE) on a polymeric sorbent (e.g., HLB) provides the cleanest extracts compared to Protein Precipitation (PPT).

Protocol:

  • Aliquot: 200 µL Human Plasma.

  • IS Addition: Add 20 µL Cilazapril-d5 working solution (e.g., 500 ng/mL).

  • Pre-treatment: Add 200 µL 2% Formic Acid (acidifies sample to disrupt protein binding and ionize amine).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Washing:

    • Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).

    • Wash 2: 1 mL Water (removes residual buffer).

  • Elution: 1 mL Methanol.

  • Reconstitution: Evaporate to dryness (

    
     at 40°C) and reconstitute in Mobile Phase.
    
B. Chromatographic Separation (LC)
  • Column: C18 Reverse Phase (e.g., Hypersil Gold or Acquity BEH C18), 50 x 2.1 mm, 1.7–3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains pH < pKa1 to keep carboxyl protonated for retention).

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Gradient: Rapid gradient (5% B to 90% B in 3 mins) is usually sufficient.

C. The Deuterium Isotope Effect

In high-efficiency UPLC systems, deuterated isotopologs may elute slightly earlier than the non-deuterated parent due to weaker hydrophobic interactions with the C18 stationary phase.

  • Mitigation: Ensure the integration window covers both the analyte and IS peaks if a slight shift (<0.1 min) occurs. This does not affect quantification as long as the IS and analyte experience the same matrix suppression at their respective elution times.

Visualized Workflows

Diagram 1: Bioanalytical Workflow for Cilazapril

This diagram outlines the logical flow from sample collection to data generation.

BioanalysisWorkflow Sample Plasma Sample (Cilazapril) IS_Add Add Internal Standard (Cilazapril-d5) Sample->IS_Add PreTreat Acidification (2% Formic Acid) IS_Add->PreTreat SPE Solid Phase Extraction (Oasis HLB) PreTreat->SPE Load LC UPLC Separation (C18 Column) SPE->LC Eluate MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Caption: Step-by-step bioanalytical workflow for the quantification of Cilazapril using Cilazapril-d5.

Diagram 2: Internal Standard Selection Logic

Why use Cilazapril-d5 over an analog like Enalapril?

IS_Selection Decision Select Internal Standard OptionA Structural Analog (e.g., Enalapril) Decision->OptionA OptionB Stable Isotope Label (Cilazapril-d5) Decision->OptionB Criteria1 Extraction Recovery OptionA->Criteria1 Different Criteria2 Matrix Effect Compensation OptionA->Criteria2 Different Criteria3 Chromatographic Retention OptionA->Criteria3 Different RT OptionB->Criteria1 Identical OptionB->Criteria2 Identical OptionB->Criteria3 Co-elution ResultA Variable Correction (Risk of inaccuracy) Criteria1->ResultA ResultB Identical Correction (High Precision) Criteria1->ResultB Criteria2->ResultA Criteria2->ResultB Criteria3->ResultA Criteria3->ResultB

Caption: Decision tree highlighting the superior reliability of SIL-IS (Cilazapril-d5) over analogs.

Stability and Handling

  • Stock Solution: Cilazapril-d5 is stable in Methanol at -20°C for at least 6 months.

  • Light Sensitivity: As a solid, it should be protected from light (amber vials).

  • In-Matrix Stability: Deuterated ISs generally exhibit the same stability profile as the parent. However, ensure no Deuterium-Hydrogen Exchange (D/H exchange) occurs. This is rare for C-bonded deuterium (C-D) but can occur if the label is on an acidic position (O-D or N-D). Ensure the d5 label is on the carbon skeleton (e.g., phenyl ring).

References

  • Health Canada. (2010). Product Monograph: CILAZAPRIL. Retrieved from [Link]

  • DrugBank. (2025). Cilazapril: Chemical and Physical Properties. Retrieved from [Link]

  • Gumieniczek, A., & Przyborowski, L. (1997). Determination of Benazepril and Cilazapril in Pharmaceuticals by High Performance Liquid Chromatography.
  • Shah, J.V., et al. (2017).[3] Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. (Provides analogous method validation protocols for ACE inhibitors). Retrieved from [Link]

  • Natoff, I.L., et al. (1985). Biological properties of the angiotensin-converting enzyme inhibitor cilazapril. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

Sources

Precision Bioanalysis: The Mechanistic Distinction Between Cilazapril and Cilazapril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity bioanalysis, the distinction between Cilazapril (the analyte) and Cilazapril-d5 (the Internal Standard, IS) extends beyond a simple mass difference. While Cilazapril is the pharmacologically active ACE inhibitor prodrug, Cilazapril-d5 is a synthetic isotopologue engineered specifically to normalize variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The core technical value of Cilazapril-d5 lies in its ability to mimic the physicochemical behavior of the analyte—specifically its ionization efficiency and chromatographic retention—while remaining spectrally distinct. This guide details the chemical, physical, and analytical divergences between these two molecules and provides a validated framework for their application in regulated drug development.

Part 1: Chemical and Physical Fundamentals

The fundamental difference lies in the isotopic substitution on the phenyl ring. This substitution creates a mass shift sufficient to prevent "cross-talk" (signal overlap) in the mass spectrometer while maintaining near-identical lipophilicity.

Comparative Physicochemical Profile[1][2]
FeatureCilazapril (Analyte) Cilazapril-d5 (Internal Standard)
CAS Number 88768-40-588768-40-5 (unlabeled generic ref)
Molecular Formula


Exact Mass (Monoisotopic) 417.2264 Da422.2577 Da (+5.03 Da shift)
Label Position N/APentadeuteriophenyl (5 Deuteriums on the phenyl ring)
pKa (Acidic) ~2.3 (Carboxylic acid)~2.3 (Unchanged by ring deuteration)
LogP (Lipophilicity) 2.21~2.19 (Slightly lower due to C-D bond shortening)
Solubility Methanol, Acetonitrile, Water (pH dependent)Identical profile
The Structural Mechanism

Cilazapril is a prodrug that hydrolyzes to Cilazaprilat . However, for PK studies, the parent prodrug must often be quantified to determine absorption kinetics.

  • Cilazapril: Contains a standard phenyl ring on the side chain.

  • Cilazapril-d5: The five hydrogen atoms on this phenyl ring are replaced by deuterium (

    
    ). The C-D bond is shorter and stronger than the C-H bond, making the molecule slightly more compact and marginally less lipophilic.
    

Part 2: The Role of Cilazapril-d5 in LC-MS/MS

The inclusion of Cilazapril-d5 is not merely a regulatory checkbox; it is a mechanistic necessity for matrix effect compensation .

Co-Elution and Ionization Normalization

In Electrospray Ionization (ESI), analytes compete for charge against endogenous plasma components (phospholipids, salts). This causes Ion Suppression or Enhancement .

  • The Logic: Because Cilazapril-d5 is chemically nearly identical, it co-elutes (exits the column) at the same time as Cilazapril.

  • The Result: If the signal for Cilazapril is suppressed by 40% due to a co-eluting phospholipid, the signal for Cilazapril-d5 is also suppressed by exactly 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

The Deuterium Isotope Effect (Chromatographic Shift)

A critical nuance for senior analysts: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns.

  • Mechanism: The lower vibrational volume of C-D bonds reduces the interaction strength with the C18 stationary phase.

  • Impact: For Cilazapril-d5, this shift is typically negligible (< 0.05 min). However, if the shift is too large, the IS may no longer experience the exact same matrix effects as the analyte.

  • Mitigation: Ensure the chromatographic peak width is sufficient to overlap the analyte and IS centers.

Visualization: The Matrix Effect Compensation Workflow

MatrixEffect Sample Plasma Sample (Analyte + Matrix) LC LC Separation (Co-elution) Sample->LC Spike Spike IS (Cilazapril-d5) Spike->LC ESI ESI Source (Ionization Competition) LC->ESI Analyte & IS enter together MS MS/MS Detection (Separate Channels) ESI->MS Suppression affects BOTH equally Result Ratio Calculation (Area Analyte / Area IS) MS->Result Errors Cancel Out

Figure 1: The mechanistic logic of using a co-eluting internal standard to cancel out ionization suppression effects.

Part 3: Analytical Method Development

Mass Spectrometry Transitions (MRM)

This is the most critical technical detail. Cilazapril fragments by losing the side chain containing the phenyl group.

  • Cilazapril Transition:

    
    
    
  • Cilazapril-d5 Transition:

    
    
    

Critical Note: Notice the Product Ion (


 234.1) is the same  for both.
  • Why? The fragmentation cleaves the amide bond, losing the side chain (which contains the d5-phenyl ring). The remaining fragment (the bicyclic proline core) is identical in both molecules.

  • Selectivity: Selectivity is achieved solely in Q1 (Precursor Ion) . The mass spectrometer filters 418 vs. 423 before fragmentation. This is acceptable provided the isotopic purity of the d5 standard is high (>99%) to prevent M+0 contribution to the analyte channel.

Chromatographic Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Steep gradient (5% B to 95% B over 3 mins) to elute the hydrophobic parent drug.

Part 4: Validated Extraction Protocol (SPE)

While protein precipitation (PPT) is faster, Solid Phase Extraction (SPE) is recommended for Cilazapril to remove phospholipids that cause ion suppression, ensuring the IS works effectively.

Protocol: HLB Solid Phase Extraction

  • Sample Pre-treatment:

    • Aliquot 200 µL human plasma.

    • Add 20 µL Cilazapril-d5 Working Solution (500 ng/mL in 50% MeOH).

    • Add 200 µL 2% Orthophosphoric Acid (

      
      ) to acidify (disrupts protein binding).
      
    • Vortex for 30 sec.

  • Conditioning (Oasis HLB Cartridge 30mg):

    • 1.0 mL Methanol.

    • 1.0 mL Water.

  • Loading:

    • Load the pre-treated sample onto the cartridge.

    • Apply low vacuum (~5 InHg).

  • Washing (Critical Step):

    • Wash 1: 1.0 mL 2% Formic Acid in Water (removes salts/proteins).

    • Wash 2: 1.0 mL 5% Methanol in Water (removes interferences without eluting Cilazapril).

  • Elution:

    • Elute with 1.0 mL Methanol.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL Mobile Phase (80:20 Water:ACN).

Workflow Diagram

SPE_Workflow cluster_0 Pre-Treatment cluster_1 SPE Extraction (HLB) Step1 Plasma + d5-IS + H3PO4 Step2 Condition: MeOH -> Water Step1->Step2 Step3 Load Sample Step2->Step3 Step4 Wash: 5% MeOH Step3->Step4 Remove Salts Step5 Elute: 100% MeOH Step4->Step5 Collect Analyte Step6 Evaporate & Reconstitute LC-MS/MS Injection Step5->Step6

Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for Cilazapril isolation.

Part 5: Troubleshooting & Stability

Isotopic Purity Check

Before validation, inject a high concentration of Cilazapril-d5 (e.g., 1000 ng/mL) and monitor the analyte transition (418 -> 234).

  • Requirement: The signal in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).

  • Cause: If signal exists, the IS contains non-deuterated impurities (Cilazapril-d0), which will bias the quantitation.

Back-Exchange

Deuterium on the phenyl ring is generally stable (non-exchangeable). However, avoid highly acidic conditions (> 1M HCl) or high temperatures (> 60°C) for extended periods during extraction, as this could theoretically induce H/D exchange, though rare for aromatic protons.

Metabolite Interference

Cilazapril hydrolyzes to Cilazaprilat .

  • Caution: Ensure your chromatographic method separates Cilazapril from Cilazaprilat. While they have different masses (Cilazaprilat is -28 Da due to ethyl loss), in-source fragmentation of Cilazapril can sometimes mimic Cilazaprilat.

  • IS Selection: If measuring Cilazaprilat, use Cilazaprilat-d5 , not Cilazapril-d5.

References

  • Attwood, M. R., et al. (1986). "The design and synthesis of the angiotensin converting enzyme inhibitor cilazapril and related bicyclic compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Health Canada. (2013). "Product Monograph: CILAZAPRIL." HRES.ca.

  • Jannetto, P. J., & Fitzgerald, R. L. (2016). "Effective Use of Mass Spectrometry in the Clinical Laboratory." Clinical Chemistry.

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

  • Nováková, L., et al. (2022). "Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs." MDPI Molecules.

Technical Guide: Isotopic Enrichment & Validation of Cilazapril-d5 Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-sensitivity bioanalytical assays (LC-MS/MS), the integrity of the internal standard (IS) is the single most critical determinant of quantitative accuracy. For Cilazapril , a potent ACE inhibitor, the gold standard for normalization is Cilazapril-d5 .

This technical guide details the critical quality attributes (CQAs) of Cilazapril-d5, focusing on isotopic enrichment levels required to prevent "cross-talk" (signal interference). It provides a self-validating protocol for assessing reference materials prior to use in regulated drug development (GLP/GCP) environments.

Structural Integrity & Deuteration Logic

The Deuterium Labeling Strategy

Cilazapril-d5 is not randomly deuterated. To serve as a robust internal standard, the deuterium atoms must be located in non-exchangeable positions .

  • Target Moiety: The labeling is typically introduced on the phenyl ring of the homophenylalanine side chain.

  • Position: Pentadeuterio-phenyl (

    
    ).
    
  • Chemical Stability: Aromatic protons are chemically stable and do not undergo Hydrogen/Deuterium (H/D) exchange under standard LC-MS mobile phase conditions (acidic/aqueous), unlike protons alpha to carbonyls or amines.

Table 1: Physicochemical Specifications of Cilazapril-d5

FeatureSpecificationTechnical Rationale
Molecular Formula

+5 Da mass shift vs. unlabeled Cilazapril (

).[1]
Monoisotopic Mass ~422.53 DaSufficient separation from Cilazapril (417.23 Da) to avoid isotopic overlap.
Label Position Phenyl RingEnsures no back-exchange to H during extraction or chromatography.
pKa ~3.4 (COOH), ~8.2 (Amine)Ionization behavior mimics the analyte perfectly.
Visualization: Structural Logic & Mass Shift

The following diagram illustrates the structural relationship and the critical mass shift required for MS/MS discrimination.

Cilazapril_Structure cluster_0 Isotopic Separation (+5 Da) Analyte Cilazapril (d0) Mass: 417.2 Da Target: Phenyl Ring (H5) MS_Detection Mass Spectrometer (Q1 Selection) Analyte->MS_Detection m/z 418 [M+H]+ IS Cilazapril-d5 Mass: 422.5 Da Target: Phenyl Ring (D5) IS->MS_Detection m/z 423 [M+H]+

Figure 1: The +5 Da mass shift is achieved by substituting the phenyl ring protons with deuterium, ensuring distinct precursor ion selection in Q1.

Isotopic Enrichment Specifications

The "Cross-Talk" Phenomenon

Isotopic purity is distinct from chemical purity. A material can be >99% chemically pure (no side products) but only 98% isotopically enriched.

  • The Risk: If the enrichment is low, the IS contains a significant fraction of d0 (unlabeled) Cilazapril .

  • The Consequence: This d0 fraction contributes signal to the analyte channel. In low-concentration samples (LLOQ), this "fake" analyte signal causes the assay to fail bias criteria.

Enrichment Tiers & Requirements

For high-sensitivity assays (e.g., measuring trough levels in plasma), the following enrichment levels are recommended:

  • Standard Grade:

    
     98 atom % D. Acceptable for mid-range quantitation.
    
  • High Sensitivity Grade:

    
     99 atom % D. Required for LLOQ < 1 ng/mL.
    
Theoretical Contribution Calculation

If a manufacturer states "98% isotopic purity," it implies a distribution of isotopologues (d5, d4, d3, d2, d1, d0). The critical value is the % unlabeled (d0) .



Note: A +5 Da shift is robust. Even if d4 or d3 isotopologues exist, they do not interfere with the d0 analyte channel (which is -5 Da away).

Validation Protocol: Pre-Study Verification

Before utilizing a new lot of Cilazapril-d5, you must validate its isotopic integrity.[2] Do not rely solely on the Certificate of Analysis (CoA).

Experimental Workflow (Self-Validating System)

Objective: Determine if the IS contributes signal to the Analyte channel (Interference).

Reagents:

  • Blank Matrix: Plasma/Serum free of Cilazapril.

  • IS Spiking Solution: Cilazapril-d5 at the working concentration (e.g., 500 ng/mL).

  • LLOQ Standard: Unlabeled Cilazapril at the Lower Limit of Quantification.

Protocol Steps:

  • Sample A (Double Blank): Extract blank matrix without IS.

  • Sample B (Blank + IS): Extract blank matrix spiked only with Cilazapril-d5.

  • Sample C (LLOQ): Extract blank matrix spiked with Cilazapril (d0) at LLOQ (no IS).

Acceptance Criteria (FDA/EMA Guidelines):

  • Selectivity: The response in the analyte channel for Sample B must be

    
     20% of the response of the analyte in Sample C .
    
Workflow Diagram

Validation_Protocol Start New Lot: Cilazapril-d5 Prep Prepare Sample B: Blank Matrix + IS Only Start->Prep Analyze LC-MS/MS Analysis Monitor Analyte Transition (m/z 418->206) Prep->Analyze Decision Is Signal > 20% of LLOQ? Analyze->Decision Pass PASS: Isotopic Purity Acceptable Decision->Pass No Fail FAIL: Excessive d0 Contamination Decision->Fail Yes

Figure 2: Decision tree for validating isotopic purity before method validation.

Synthesis & Stability Considerations

Synthesis Pathway Implications

Cilazapril-d5 is typically synthesized via the coupling of a deuterated homophenylalanine derivative with the bicyclic proline surrogate.

  • Critical Control Point: The deuteration must occur on the starting material (phenylalanine precursor) before coupling. Deuterating the final molecule is impossible without destroying the stereocenters.

  • Stereochemistry: Cilazapril has multiple chiral centers. The IS must be the (S,S)-isomer to co-elute perfectly with the drug. If the reference material is a racemic mixture, the IS peak may split or drift, failing to compensate for matrix effects.

Storage & Handling
  • Hygroscopicity: Cilazapril salts can be hygroscopic. Store at -20°C under desiccant.

  • Solution Stability: Once dissolved in methanol or acetonitrile, d5-Cilazapril is stable for ~1 month at 4°C. However, avoid protic solvents (water/methanol) with extreme pH for long-term storage to prevent any potential (though unlikely) acid-catalyzed exchange or hydrolysis to Cilazaprilat-d5.

References

  • LGC Standards. (n.d.). Cilazapril-d5 Reference Standard Specifications. Retrieved from

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • Jireš, J., et al. (2021). Interference Testing and Mitigation in LC-MS/MS Assays. Journal of Chromatography B. (Contextual citation on IS interference).

Sources

Technical Guide: Solubility & Handling of Cilazapril-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, stability, and handling of Cilazapril-d5 (the deuterated internal standard of Cilazapril) in methanol and acetonitrile. It is designed for analytical chemists and pharmaceutical researchers developing LC-MS/MS bioanalytical methods.

Executive Summary

Cilazapril-d5 is the stable isotope-labeled (SIL) analogue of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril.[1] For bioanalytical purposes, it serves as the gold-standard Internal Standard (IS) to compensate for matrix effects and recovery variations in LC-MS/MS assays.

  • Primary Solvent of Choice: Methanol (MeOH) . Cilazapril (and by extension its d5 analogue) is classified as "freely soluble" in methanol.[2]

  • Secondary Solvent: Acetonitrile (ACN) . Soluble, but often used as a diluent or mobile phase component rather than for primary stock preparation due to polarity considerations.

  • Critical Stability Warning: Cilazapril contains an ethyl ester moiety . It is a prodrug that hydrolyzes to the active metabolite, Cilazaprilat.[1][2] Avoid aqueous mixtures for primary stock solutions to prevent premature hydrolysis.

Physicochemical Context & Solubility Mechanism[2][3]

To understand the solubility behavior of Cilazapril-d5, one must analyze the physicochemical properties of the parent molecule. The deuteration (typically on the phenyl ring or alkyl chain) exerts a negligible effect on bulk solubility (mg/mL) but is critical for mass spectral differentiation.

Structural Determinants
  • Molecule: Cilazapril-d5[1][3][4]

  • Key Functional Groups:

    • Ethyl Ester: Lipophilic region; susceptible to hydrolysis.

    • Carboxylic Acid: Ionizable (pKa ~3.3 and ~6.4).

    • Piperidazine Ring: Contributes to conformational rigidity.

  • Polarity: The molecule is amphiphilic. The ester group increases lipophilicity compared to its metabolite (Cilazaprilat), making the parent drug highly soluble in polar organic solvents like methanol.

Solvent Interaction Logic
SolventSolubility RatingInteraction MechanismRecommended Use
Methanol (MeOH) Freely Soluble (>100 mg/mL)High dielectric constant (

) allows effective solvation of both the polar carboxyl/amine regions and the lipophilic ester backbone.
Primary Stock Preparation (1.0 mg/mL)
Acetonitrile (ACN) Soluble Aprotic dipole interactions. Good for solubilizing the lipophilic regions but less effective at stabilizing the ionic moieties compared to protic MeOH.Working Solutions / Precipitation Agent
Water Slightly SolubleHigh polarity creates a high energy barrier for the lipophilic ester region.Avoid in Stock (Hydrolysis Risk)

Note on Isotope Effects: While deuteration changes the zero-point vibrational energy (C-D vs C-H), it rarely alters solubility limits in a way that impacts stock preparation (e.g., 1 mg/mL). You may proceed using the solubility data of non-labeled Cilazapril as a valid proxy.

Stability & Degradation Pathways

The choice of solvent is dictated not just by thermodynamics (solubility) but by kinetics (stability).

The Hydrolysis Trap

Cilazapril is a prodrug .[2] In the presence of water (even atmospheric moisture absorbed into hygroscopic solvents like DMSO), the ethyl ester hydrolyzes to Cilazaprilat.

  • Reaction: Cilazapril-d5 +

    
    
    
    
    
    Cilazaprilat-d5 + Ethanol
  • Catalyst: Acidic or Basic pH accelerates this.

  • Prevention: Use anhydrous Methanol or Acetonitrile for stocks. Store at -20°C.

Deuterium Exchange

If the deuterium labels are located on non-exchangeable carbon positions (e.g., the phenyl ring), they are stable in Methanol (a protic solvent). If the label were on an acidic position (N-D or O-D), it would exchange immediately with the solvent protons (


).
  • Verification: Most commercial Cilazapril-d5 standards are ring-labeled or chain-labeled on carbon. Methanol is safe.

Experimental Protocol: Stock Solution Preparation

This protocol ensures a self-validating, stable 1.0 mg/mL stock solution suitable for LC-MS/MS method validation.

Materials Required[6][7]
  • Analyte: Cilazapril-d5 (Reference Standard).[1][3]

  • Solvent: LC-MS Grade Methanol (Anhydrous preferred).

  • Vessels: Amber glass volumetric flasks (Class A).

  • Storage: Amber glass vials with PTFE-lined caps.

Step-by-Step Workflow

StockPrep Start Weighing (0.1 mg precision) Solvent Add Solvent (MeOH to 80% Vol) Start->Solvent Transfer to Flask Dissolve Dissolution (Vortex 1 min / Sonicate 2 min) Solvent->Dissolve Ensure Clarity QS QS to Volume (100% MeOH) Dissolve->QS Room Temp Eq. Aliquot Aliquot & Store (-20°C or -80°C) QS->Aliquot Minimize Headspace

Figure 1: Optimized workflow for the preparation of Cilazapril-d5 primary stock solution.

  • Accurate Weighing: Weigh approximately 1.0 mg of Cilazapril-d5 into a clean glass weighing boat. (Do not use plastic static-prone boats if possible).

  • Transfer: Quantitatively transfer to a 1.0 mL or 2.0 mL amber volumetric flask using Methanol .

  • Dissolution:

    • Add Methanol to ~80% of the flask volume.

    • Vortex for 30 seconds.

    • Sonicate for 2 minutes. Observation: The solid should dissolve rapidly. If particulates remain, sonicate for an additional minute.

  • Volume Adjustment: Dilute to volume (QS) with Methanol. Cap and invert 10 times.

  • Storage: Transfer to multiple 200 µL aliquots in amber vials. Store at -20°C .

    • Stability Check: Studies on non-labeled Cilazapril in methanol show stability for at least 7 days at 2-8°C [1], and significantly longer (months) at -20°C.

Working Solution & LC-MS/MS Application

When diluting the stock for use as an Internal Standard (IS) spiking solution, the solvent composition must shift to match the initial mobile phase conditions to prevent "solvent shock" (peak distortion).

Dilution Strategy
  • Primary Stock: 1.0 mg/mL in MeOH.

  • Intermediate Stock: 10 µg/mL in MeOH.

  • Working IS Solution: 100-500 ng/mL in 50:50 ACN:Water or Mobile Phase A .

Solubility in Mobile Phases

Cilazapril-d5 is highly compatible with standard Reverse Phase (RP) mobile phases:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.[5][6][7]

  • Solubility Limit: In high-aqueous mobile phases (e.g., 90% Water), solubility is lower but sufficient for bioanalytical concentrations (<1000 ng/mL).

StabilityLogic Stock Primary Stock (1 mg/mL) Diluent Choose Diluent Stock->Diluent PureMeOH 100% Methanol Diluent->PureMeOH Preferred PureACN 100% Acetonitrile Diluent->PureACN Alternative WaterMix Water/Organic Mix Diluent->WaterMix For Working Sol. ResultStable STABLE (Months at -20°C) PureMeOH->ResultStable PureACN->ResultStable ResultRisk RISK: Hydrolysis (Use within 24h) WaterMix->ResultRisk

Figure 2: Decision tree for solvent selection based on stability requirements.

Troubleshooting & Best Practices

IssueCauseCorrective Action
Precipitation in Working Sol. "Solvent Shock" – Injecting pure MeOH stock into high-aqueous buffer.Prepare an intermediate dilution in 50% ACN/Water before the final spike.
Peak Tailing (LC-MS) Secondary interactions with silanols.Ensure mobile phase contains 0.1% Formic Acid or Ammonium Acetate to suppress silanol ionization.
IS Response Drop Hydrolysis of Cilazapril-d5 to Cilazaprilat-d5.Check the age of the working solution. If >24h in aqueous mix, discard and prepare fresh from MeOH stock.

References

  • Gumieniczek, A., et al. (2014). "Does Polyvinylpyrrolidone Improve the Chemical Stability of Cilazapril in Solid State?" Acta Poloniae Pharmaceutica - Drug Research, 71(4), 581-589.

    • Citation Context: Confirms stability of Cilazapril stock solution (20 mg in 50 mL Methanol) for 7 days at 2°C with no evidence of decomposition.
  • Health Canada. (2014). "Product Monograph: CO CILAZAPRIL."

    • Citation Context: Provides physicochemical data confirming solubility profile (freely soluble in methanol) and hydrolysis mechanism.
  • MedChemExpress. (2023). "Cilazapril Monohydrate Product Information."

    • Citation Context: Confirms high solubility in organic solvents (DMSO > 100 mg/mL) and handling protocols.
  • Teledyne ISCO. (2023). "Acetonitrile/Methanol Substitution in C18 Reverse Phase."

    • Citation Context: Discusses the interchangeability and elution strength differences between Methanol and Acetonitrile in RP-HPLC.

Sources

Technical Guide: The Role of Cilazapril-d5 in Pharmacokinetic Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Cilazapril-d5 in pharmacokinetic (PK) workflows. It is designed for bioanalytical scientists and study directors requiring a rigorous, self-validating methodology for quantifying this ACE inhibitor.

Executive Summary

In the high-stakes environment of drug development, the quantification of Angiotensin-Converting Enzyme (ACE) inhibitors requires absolute precision. Cilazapril , a prodrug rapidly hydrolyzed to its active diacid metabolite Cilazaprilat , presents specific bioanalytical challenges due to its rapid elimination half-life (


 h) and the high polarity of its metabolite.

Cilazapril-d5 (Deuterated Cilazapril) serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) . Its role extends beyond simple normalization; it is the primary mechanism for correcting matrix-induced ionization suppression and variability in solid-phase extraction (SPE) recovery. This guide delineates the mechanistic rationale, experimental protocols, and validation criteria for deploying Cilazapril-d5 in LC-MS/MS assays.

Part 1: Chemical Identity & Stability Mechanisms

Molecular Configuration

Cilazapril-d5 differs from the analyte solely by the substitution of five hydrogen atoms with deuterium isotopes (


). This mass shift (+5 Da) allows for mass-spectrometric differentiation while maintaining physicochemical equivalence.
FeatureCilazapril (Analyte)Cilazapril-d5 (Internal Standard)
Molecular Formula


Molecular Weight 417.50 g/mol ~422.54 g/mol
Monoisotopic Mass

418.2423.2
Pharmacological Status Prodrug (Ethyl Ester)Bioanalytical Reference Standard
The Hydrolysis Risk (Critical Stability Factor)

Cilazapril contains an ethyl ester moiety susceptible to hydrolysis. In vivo, this is the activation pathway. In vitro (during storage or extraction), this is a degradation liability.

  • Risk: If Cilazapril-d5 hydrolyzes in the stock solution, it converts to Cilazaprilat-d5 .

  • Impact: Loss of IS concentration leads to overestimation of the analyte.

  • Control: Stock solutions must be prepared in neutral aprotic solvents (e.g., Acetonitrile) and stored at -20°C. Avoid acidic aqueous buffers during long-term storage.

Part 2: Bioanalytical Method Development (LC-MS/MS)

The Necessity of SIL-IS

In electrospray ionization (ESI), phospholipids from plasma can compete for charge, causing ion suppression . An analog IS (e.g., Enalapril) may elute at a different time than Cilazapril, meaning it experiences a different matrix effect. Cilazapril-d5 co-elutes with Cilazapril.[1] Therefore, any suppression affecting the analyte affects the IS equally. The ratio (Analyte/IS) remains constant, ensuring accuracy.

Mass Spectrometry Transitions

The following Multiple Reaction Monitoring (MRM) transitions are recommended for positive ESI mode (


):
  • Cilazapril:

    
     418.2 
    
    
    
    206.1 (Primary fragment: Loss of ester & bicyclic ring cleavage)
  • Cilazapril-d5:

    
     423.2 
    
    
    
    211.1 (Retains d5 label in the fragment)
  • Cilazaprilat (Metabolite):

    
     390.2 
    
    
    
    206.1

Note: The "d5" label is typically located on the proline/phenylalanine-derived ring system. Ensure the selected fragment ion retains the deuterium atoms to prevent "cross-talk" where the IS contributes signal to the analyte channel.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol utilizes Solid Phase Extraction (SPE) to minimize matrix effects, critical for detecting the low concentrations of Cilazapril in the terminal phase.

Reagents & Preparation
  • IS Working Solution: Dilute Cilazapril-d5 stock to 500 ng/mL in 50:50 Acetonitrile:Water.

  • Buffer: 0.1% Formic Acid in Water (pH ~2.7) to stabilize the ester.

Sample Extraction Workflow (Graphviz Visualization)

SamplePrep cluster_0 Pre-Treatment cluster_1 Solid Phase Extraction (Oasis HLB) Step1 Aliquot 200 µL Plasma (K2EDTA matrix) Step2 Add 20 µL Cilazapril-d5 IS (Correction Factor) Step1->Step2 Step3 Add 200 µL 2% Formic Acid (Acidify to prevent hydrolysis) Step2->Step3 Step4 Condition: 1 mL MeOH Equilibrate: 1 mL Water Step3->Step4 Step5 Load Sample Step4->Step5 Step6 Wash: 5% MeOH in Water (Remove salts/proteins) Step5->Step6 Step7 Elute: 100% Acetonitrile Step6->Step7 Step8 Evaporate & Reconstitute (Mobile Phase) Step7->Step8 Step9 Inject to LC-MS/MS Step8->Step9

Caption: Optimized SPE workflow ensuring acidification to stabilize the prodrug while using Cilazapril-d5 to track recovery losses.

LC-MS/MS Conditions
  • Column: C18 (e.g., Hypersil Gold or Acquity UPLC BEH),

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Part 4: Pharmacokinetic Applications & Data Interpretation

The Dual-Analyte Challenge

PK studies must track the conversion of the parent to the metabolite.

  • Cilazapril (Parent): Lipophilic, short half-life (

    
     h).[2]
    
  • Cilazaprilat (Metabolite): Polar, long terminal half-life (

    
     h) due to tight binding to ACE.[3]
    

Critical Insight: Cilazapril-d5 is NOT an ideal IS for Cilazaprilat. Because Cilazaprilat is much more polar, it elutes earlier. If Cilazaprilat-d5 is unavailable, researchers sometimes use Cilazapril-d5 for both, but this compromises scientific rigor. Best practice dictates using Cilazapril-d5 for the parent and Cilazaprilat-d5 for the metabolite.

Metabolic Pathway Visualization

Metabolism Parent Cilazapril (Prodrug, Inactive) [M+H]+ 418 Metabolite Cilazaprilat (Active Diacid) [M+H]+ 390 Parent->Metabolite Hepatic Hydrolysis (Esterases) IS Cilazapril-d5 (Internal Standard) [M+H]+ 423 IS->Parent Normalizes Quantification IS->Metabolite Poor Tracking (Different RT)

Caption: Metabolic hydrolysis of Cilazapril. Cilazapril-d5 accurately tracks the parent but is suboptimal for the polar metabolite due to retention time (RT) differences.

Part 5: Troubleshooting & Validation Criteria

Isotopic Contribution (Cross-Talk)

Ensure the "d5" standard does not contain unlabeled Cilazapril (d0).

  • Test: Inject a "Blank + IS" sample.

  • Acceptance: The signal in the analyte channel (m/z 418) must be

    
     of the LLOQ response.
    
Deuterium Scrambling

In highly acidic mobile phases or high-temperature sources, deuterium on the aromatic ring is stable, but deuterium on acidic protons can exchange.

  • Verification: Cilazapril-d5 typically labels the stable carbon backbone (e.g., the proline ring or alkyl chain), ensuring stability. Always verify the Certificate of Analysis (CoA) for label position.

Matrix Factor (MF)

Calculate the IS-Normalized Matrix Factor :



  • Target: The result should be close to 1.0 (0.85 – 1.15), proving that Cilazapril-d5 effectively compensates for matrix effects.

References

  • Axios Research. Cilazapril-d5 Product Data & Structure. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). Cilazapril: Compound Summary & Pharmacokinetics. PubChem Database. Retrieved from [Link]

  • Gumieniczek, A., & Przyborowski, L. (1997). Determination of Benazepril and Cilazapril in Pharmaceuticals by High Performance Liquid Chromatography.[4] Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Health Canada. Product Monograph: CILAZAPRIL (Inhibace). Retrieved from [Link]

  • Masson, S., et al. (1998). Quantitative determination of Cilazapril and its active metabolite Cilazaprilat in urine. Journal of Chromatography B. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Deuterium Isotope Effects in the Bioanalysis of Cilazapril

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical bioanalysis, the pursuit of precision, accuracy, and robustness is paramount. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) for quantitative studies. This guide provides an in-depth exploration of the deuterium isotope effect and its practical implications for the analysis of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor. We will dissect the core principles of kinetic isotope effects (KIE), their influence on drug metabolism, and the strategic considerations for employing a deuterated internal standard in a regulatory-compliant bioanalytical workflow. By integrating theoretical underpinnings with field-proven methodologies, this document serves as a technical resource for scientists dedicated to enhancing the integrity and reliability of pharmacokinetic and toxicokinetic data.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a powerful technique in medicinal chemistry and bioanalysis.[1] This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered.[1][]

The basis for the KIE lies in the zero-point vibrational energy of a chemical bond.[1] A carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond due to deuterium's greater mass.[1] Consequently, more energy is required to break a C-D bond. In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) family, involve the cleavage of a C-H bond as the rate-determining step.[1][3] By replacing a hydrogen at a metabolically active site with deuterium, the rate of metabolism at that position can be significantly reduced.[4] This principle is not only exploited to create "deuterated drugs" with potentially improved pharmacokinetic profiles but is also a critical consideration in the design and use of internal standards for bioanalysis.[3][4]

Caption: Energy profile illustrating the deuterium KIE.

Cilazapril: Metabolism and Analytical Considerations

Cilazapril is an ACE inhibitor used to treat hypertension and congestive heart failure.[5][6] It is administered as a prodrug and is rapidly absorbed and hydrolyzed by hepatic esterases to its active metabolite, cilazaprilat.[5][6][7][8] Cilazaprilat is the pharmacologically active entity that inhibits ACE.[7] The clearance of cilazaprilat is almost exclusively renal.[9]

For the purpose of bioanalysis, especially in pharmacokinetic studies, it is crucial to accurately quantify both the prodrug (Cilazapril) and its active metabolite (Cilazaprilat) in biological matrices like plasma. The ideal internal standard (IS) for this purpose is a stable isotope-labeled version of the analyte.[10][11] A deuterated IS is preferred because it typically co-elutes with the analyte, experiences similar ionization efficiency and matrix effects in the mass spectrometer, thereby providing the most accurate correction for variations during sample preparation and analysis.[11][12]

Strategic Placement of Deuterium Labels:

The key to a reliable deuterated IS is placing the deuterium atoms on a part of the molecule that is metabolically stable. If deuterium is placed at a site of metabolism, the KIE could slow the metabolism of the IS relative to the analyte, or lead to "metabolic switching," where the enzyme targets an alternative site on the molecule. This would violate the core assumption that the IS behaves identically to the analyte, compromising quantitative accuracy.

Cilazapril's primary metabolic pathway is the hydrolysis of the ethyl ester to a carboxylic acid to form cilazaprilat.[6][8] This process does not involve C-H bond cleavage. However, secondary oxidative metabolism by CYP enzymes could occur. A thorough understanding of Cilazapril's secondary metabolic pathways is essential for selecting a labeling position. Based on its structure, labeling the phenylpropyl side chain or the bicyclic core, away from the ester group, would likely yield a stable IS. For instance, a Cilazapril-d5, with deuterium on the phenyl ring, would be an excellent candidate.

Caption: Cilazapril's primary metabolic pathway and labeling sites.

A Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification of Cilazapril

The following protocol outlines a robust, self-validating system for the quantification of Cilazapril and Cilazaprilat in human plasma, adhering to the principles outlined in regulatory guidelines from the EMA and FDA (now harmonized under ICH M10).[13][14][15][16] The use of a stable isotope-labeled internal standard (e.g., Cilazapril-d5 and Cilazaprilat-d5) is central to the method's trustworthiness.

Experimental Workflow

Bioanalytical_Workflow Sample 1. Plasma Sample (Calibrator, QC, or Unknown) Spike 2. Spike with IS (Cilazapril-d5 / Cilazaprilat-d5) Sample->Spike Precip 3. Protein Precipitation (e.g., Acetonitrile) Spike->Precip Extract 4. Supernatant Transfer & Evaporation Precip->Extract Recon 5. Reconstitution (Mobile Phase) Extract->Recon Inject 6. LC-MS/MS Injection Recon->Inject Data 7. Data Acquisition (MRM Mode) Inject->Data Process 8. Peak Integration & Quantification (Analyte/IS Ratio) Data->Process Report 9. Data Review & Reporting Process->Report

Caption: LC-MS/MS bioanalytical workflow for Cilazapril.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare primary stock solutions of Cilazapril, Cilazaprilat, Cilazapril-d5 (IS1), and Cilazaprilat-d5 (IS2) in methanol at 1 mg/mL.

    • Prepare a series of working standard solutions by serial dilution for spiking into blank plasma to create calibration curve (CC) standards.

    • Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma (blank, CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the combined internal standard working solution (containing Cilazapril-d5 and Cilazaprilat-d5 at a fixed concentration, e.g., 100 ng/mL). The early addition of the IS is critical to correct for variability in all subsequent steps.[12]

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new set of tubes or a 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Cilazapril: Q1/Q3 (e.g., 418.2 -> 234.1)

      • Cilazapril-d5: Q1/Q3 (e.g., 423.2 -> 239.1)

      • Cilazaprilat: Q1/Q3 (e.g., 390.2 -> 206.1)

      • Cilazaprilat-d5: Q1/Q3 (e.g., 395.2 -> 211.1)

Method Validation: A Self-Validating System

The method's trustworthiness is established through a comprehensive validation process as mandated by ICH M10 guidelines.[16] This ensures the data is reliable for regulatory submissions.

Parameter Purpose Acceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analytes and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between analyte concentration and detector response.At least 8 concentrations. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. For both intra- and inter-day runs, mean accuracy should be within 85-115% (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 different sources of matrix should not be >15%.
Recovery To evaluate the efficiency of the extraction process.Not a strict acceptance criterion, but should be consistent and reproducible across the concentration range.
Stability To ensure analyte integrity under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples must be within ±15% of the nominal concentration.
Dilution Integrity To verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted QCs must be within ±15%.

Table 1: Key Bioanalytical Method Validation Parameters.

Conclusion: Expertise in Application

Understanding the deuterium isotope effect is not merely an academic exercise; it is a practical necessity for the modern bioanalytical scientist. In the context of Cilazapril analysis, this understanding directly informs the rational design and implementation of a robust LC-MS/MS method. The choice of a deuterated internal standard, when placed at a metabolically inert position, is the cornerstone of a self-validating analytical system that minimizes variability and ensures the highest data integrity.[10][11][17] By combining a sound theoretical framework with rigorous, guideline-driven validation, researchers can generate the trustworthy pharmacokinetic data essential for advancing drug development and ensuring patient safety.

References

  • Scott, K. A., & Van der Graaf, P. H. (2018). Deuterium isotope effects in drug pharmacokinetics. II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. Journal of Pharmacokinetics and Pharmacodynamics, 45(6), 847–859. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Wikipedia. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cilazapril Hydrate? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate. [Link]

  • Medsafe, New Zealand Medicines and Medical Devices Safety Authority. (2010). CILAZAPRIL Product Monograph. Medsafe. [Link]

  • Deget, F., & Brogden, R. N. (1991). Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease. Drugs, 41(5), 799–820. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation. EMA. [Link]

  • Williams, P. E., Brown, A. N., & Johnston, G. D. (1989). The pharmacokinetics and bioavailability of cilazapril in normal man. British journal of clinical pharmacology, 27 Suppl 2(Suppl 2), 181S–188S. [Link]

  • Attwood, M. R., Campbell, S. F., & Hassall, C. H. (1989). Chemical design of cilazapril. British journal of clinical pharmacology, 27 Suppl 2(Suppl 2), 137S–142S. [Link]

  • Attwood, M. R., Hassall, C. H., Krohn, A., Lawton, G., & Redshaw, S. (1986). The design and synthesis of the Angiotensin Converting Enzyme inhibitor Cilazapril and related bicyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, 1011-1019. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. [Link]

  • Wikipedia. (n.d.). Deuterated drug. Wikipedia. [Link]

  • Sandoz. (2010). PRODUCT MONOGRAPH CILAZAPRIL. Sandoz. [Link]

  • Wieling, J., & Rosing, H. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 374-383. [Link]

  • Attwood, M. R., Campbell, S. F., & Hassall, C. H. (1989). Chemical design of cilazapril. British journal of clinical pharmacology, 27 Suppl 2, 137S–142S. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • International Council for Harmonisation. (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. ICH. [Link]

  • Abe, J., & Saito, K. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

  • Hirunuma, R., & Ueno, K. (2019). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. EPJ Web of Conferences, 211, 02005. [Link]

  • Kapron, B., & Schaalan, S. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 374-383. [Link]

Sources

Methodological & Application

Application Note: A Robust Liquid-Liquid Extraction (LLE) Protocol for the Quantification of Cilazapril-d5 in Biological Fluids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, in-depth guide for the efficient extraction of Cilazapril-d5 from biological matrices, specifically human plasma, using liquid-liquid extraction (LLE). Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1] For pharmacokinetic (PK), bioequivalence (BE), and therapeutic drug monitoring (TDM) studies, accurate quantification of drug levels is paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as Cilazapril-d5, is the gold standard for mass spectrometry-based bioanalysis, as it corrects for variability during sample preparation and analysis.[2][3] This application note details a scientifically grounded LLE protocol, explains the rationale behind each step, and provides guidance on method validation and troubleshooting.

Introduction: The Rationale for LLE in Cilazapril Bioanalysis

Cilazapril is a prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, cilazaprilat.[1][4] Accurate bioanalysis requires a robust sample preparation method to isolate the analyte from complex biological matrices like plasma, which are rich in proteins, lipids, and other potential interferences. Liquid-liquid extraction is a powerful and cost-effective technique that achieves this by partitioning the analyte of interest between the aqueous biological sample and an immiscible organic solvent.[5]

The success of LLE hinges on manipulating the physicochemical properties of the analyte to favor its transfer into the organic phase.[5] This protocol is optimized based on the known properties of Cilazapril to ensure high recovery and a clean extract, suitable for sensitive downstream analysis by techniques such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Key Analyte Properties:

PropertyValueSignificance for LLE
Molecular Formula C₂₂H₂₆D₅N₃O₅[2]Defines the mass for MS detection.
Molecular Weight 422.54 g/mol [2]Defines the mass for MS detection.
pKa₁ 3.3[6]Corresponds to the carboxylic acid group.
pKa₂ 6.4[6]Corresponds to the secondary amine group.
Partition Coefficient Log P (octanol/pH 7.4 buffer) = 0.8[6]Indicates moderate lipophilicity.
Solubility Slightly soluble in water[6]Influences partitioning behavior.
Stability Unstable in humid conditions, prone to hydrolysis to cilazaprilat.[7][8]Requires controlled sample handling and storage.

The two pKa values indicate that Cilazapril is an amphoteric molecule. To maximize its extraction into a non-polar organic solvent, the pH of the aqueous sample must be adjusted to a point where the molecule is in its most neutral, un-ionized form. Adjusting the pH to below pKa₁ (~2-3) will protonate the carboxylic acid group, neutralizing its negative charge and significantly increasing the molecule's overall hydrophobicity, thereby driving it into the organic phase.

Detailed LLE Protocol: Cilazapril-d5 from Human Plasma

This protocol is designed for the extraction of Cilazapril-d5 from a 200 µL human plasma aliquot. All steps should be performed in a well-ventilated fume hood.

Materials and Reagents
  • Biological Matrix: Human plasma (K₂EDTA as anticoagulant)

  • Analyte Standard: Cilazapril

  • Internal Standard: Cilazapril-d5

  • Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC grade

  • Acidifying Agent: 1M Hydrochloric Acid (HCl) or 5% Phosphoric Acid

  • Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Equipment: Calibrated pipettes, 2.0 mL polypropylene microcentrifuge tubes, vortex mixer, centrifuge capable of >10,000 x g, solvent evaporator (e.g., nitrogen blow-down system).

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cilazapril and Cilazapril-d5 in methanol.

  • Working Standard Solutions: Serially dilute the Cilazapril primary stock with 50:50 Acetonitrile:Water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the Cilazapril-d5 primary stock to a final concentration of 100 ng/mL in 50:50 Acetonitrile:Water. This concentration should be optimized based on the specific LC-MS/MS system response.

Extraction Workflow

The entire LLE process can be visualized in the workflow diagram below.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Processing Sample 200 µL Plasma Sample Spike_IS Add 20 µL Cilazapril-d5 IS Sample->Spike_IS Vortex1 Vortex Briefly (5s) Spike_IS->Vortex1 Acidify Add 20 µL 1M HCl (pH ~2-3) Vortex1->Acidify Vortex2 Vortex Briefly (5s) Acidify->Vortex2 Add_Solvent Add 1.0 mL MTBE Vortex2->Add_Solvent Vortex_Mix Vortex Vigorously (2 min) Add_Solvent->Vortex_Mix Centrifuge Centrifuge (10 min, >10,000 x g) Vortex_Mix->Centrifuge Transfer Transfer 800 µL Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂ Stream) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction Workflow for Cilazapril-d5.

Step-by-Step Methodology
  • Sample Aliquoting: Pipette 200 µL of plasma (blank, standard, or unknown sample) into a 2.0 mL polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL Cilazapril-d5 working solution to every tube except the blank matrix.

  • Acidification: Add 20 µL of 1M HCl to each tube. Vortex for 5 seconds. This step is critical to neutralize the carboxyl group, making the analyte more hydrophobic.

  • Solvent Addition: Add 1.0 mL of MTBE to each tube. MTBE is an excellent choice due to its low water solubility and ability to extract moderately polar compounds.[9]

  • Extraction: Cap the tubes and vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases, facilitating analyte partitioning.[10]

  • Phase Separation: Centrifuge the tubes for 10 minutes at >10,000 x g to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Supernatant Transfer: Carefully transfer approximately 800 µL of the upper organic layer into a new, clean tube, being cautious not to disturb the protein pellet or aqueous layer.

  • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Bioanalytical Method Validation (BMV)

A bioanalytical method is only reliable if it is properly validated.[11] All validation experiments should adhere to the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[12][13][14]

Summary of Key Validation Parameters and Acceptance Criteria:

Validation ParameterPurposeTypical Acceptance Criteria (based on FDA Guidance)
Selectivity To ensure that endogenous matrix components do not interfere with the quantification of the analyte and IS.[13]Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).[13]Measured at LLOQ, LQC, MQC, HQC (n≥5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Recovery To determine the efficiency of the extraction process.[13]Calculated by comparing the analyte response from extracted samples to that of post-extraction spiked samples. Should be consistent and reproducible.
Matrix Effect To evaluate the ion suppression or enhancement effect of the biological matrix on the analyte's response.Assessed by comparing the response of analyte in post-extraction spiked blank matrix from 6 sources to the response in a neat solution. The IS-normalized matrix factor %CV should be ≤15%.
Stability To ensure the analyte concentration is unchanged during sample handling and storage.[15]Includes freeze-thaw, short-term (bench-top), long-term, and post-preparative stability. Mean concentrations of stability samples must be within ±15% of nominal concentrations.

Troubleshooting Common LLE Issues

IssuePotential Cause(s)Recommended Solution(s)
Emulsion Formation High lipid/protein content in the sample; overly vigorous shaking.[16]- Use a gentler mixing method (e.g., gentle swirling or rocking instead of high-speed vortexing).[16]- Add a small amount of saturated NaCl solution (salting out) to increase the polarity of the aqueous phase.[16]- Centrifuge at higher speed or for a longer duration.- Freeze the sample to break the emulsion, then thaw and re-centrifuge.
Low or Inconsistent Recovery - Incorrect pH of the aqueous phase.- Inappropriate extraction solvent.- Insufficient mixing time or intensity.- Analyte degradation.- Verify the pH of the plasma after adding acid.- Screen different solvents or solvent mixtures (e.g., ethyl acetate, hexane/ethyl acetate).- Increase vortex time or use a mechanical shaker.- Ensure samples are kept cool and processed promptly, given Cilazapril's instability.[7]
High Variability (%CV) - Inconsistent pipetting of sample, IS, or solvent.- Inconsistent vortexing between samples.- Variable transfer of the organic layer.- Use calibrated positive displacement pipettes.- Use a multi-tube vortexer for batch consistency.- Be consistent in the volume of the organic layer transferred, or transfer the entire layer and adjust the evaporation/reconstitution steps accordingly.

References

  • Center for Devices and Radiological Health. (n.d.). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction. U.S. Food and Drug Administration. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Axios Research. (n.d.). Cilazapril-d5. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Al-Tannak, N. F., et al. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. Molecules, 28(5), 2217. Available at: [Link]

  • Walash, M. I., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4242. Available at: [Link]

  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cilazapril-d5. Retrieved from [Link]

  • Natoff, I. L., et al. (1985). Biological properties of the angiotensin-converting enzyme inhibitor cilazapril. Journal of Cardiovascular Pharmacology, 7(3), 569-580. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cilazapril. PubChem Compound Database. Retrieved from [Link]

  • Dominion Pharmacal. (2013). PRODUCT MONOGRAPH PrDom-CILAZAPRIL. Retrieved from [Link]

  • Szymańska, E., et al. (2019). Does Polyvinylpyrrolidone Improve the Chemical Stability of Cilazapril in Solid State? Iranian Journal of Pharmaceutical Research, 18(3), 1598-1607. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Espinosa-Mansilla, A., et al. (2005). Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design. Journal of Chromatography B, 826(1-2), 135-144. Available at: [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Shah, P. A., et al. (2016). Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis, 6(5), 309-316. Available at: [Link]

  • Prieto, J. A., et al. (1998). Capillary zone electrophoresis applied to the determination of the angiotensin-converting enzyme inhibitor cilazapril and its active metabolite in pharmaceuticals and urine. Journal of Chromatography B, 714(2), 285-293. Available at: [Link]

  • Kim, H., et al. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. Journal of Pharmaceutical and Biomedical Analysis, 248, 116247. Available at: [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Szymańska, E., et al. (2019). Does Polyvinylpyrrolidone Improve the Chemical Stability of Cilazapril in Solid State?. Iranian journal of pharmaceutical research : IJPR, 18(3), 1598–1607. Available at: [Link]

  • KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved from [Link]

Sources

Precision Preparation of Cilazapril-d5 Internal Standard Stock Solutions for High-Sensitivity LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the preparation, storage, and handling of Cilazapril-d5 internal standard (IS) stock solutions. Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor administered as a prodrug (ethyl ester). Upon administration, it hydrolyzes to the active metabolite, Cilazaprilat .[1]

The Critical Challenge: The same hydrolysis mechanism that activates the drug in vivo can degrade your stock solution in vitro. If Cilazapril-d5 hydrolyzes to Cilazaprilat-d5 in your stock solution, it will fail to track the extraction recovery and ionization of the parent drug, compromising quantitation accuracy.

This guide prioritizes ester stability and isotopic integrity to ensure robust LC-MS/MS performance.

Chemical & Physical Intelligence

Understanding the molecule is the first step to successful bioanalysis.

PropertyDataBioanalytical Implication
Compound Cilazapril-d5 (Deuterated)Used to correct for matrix effects and ionization suppression.
Chemical Nature Ethyl Ester ProdrugHigh Risk: Susceptible to hydrolysis in aqueous or alkaline conditions.
Solubility Freely soluble in Methanol, DMSO; Slightly soluble in Water.Action: Primary stocks must be prepared in 100% organic solvent.
pKa ~3.3 (Carboxyl), ~6.4 (Amine)Zwitterionic behavior affects extraction and chromatography.
LogP ~0.8 (Octanol/Buffer pH 7.[1][2]4)Moderately lipophilic; retains well on C18 columns.

Strategic Preparation Protocol

Phase 1: Primary Stock Solution (1.0 mg/mL)

Objective: Create a stable, high-concentration master stock.

Reagents:

  • Cilazapril-d5 Reference Standard: (Check CoA for isotopic purity, typically >99 atom % D).

  • Solvent: Methanol (LC-MS Grade).[3] Note: Acetonitrile is an alternative, but Methanol is preferred for higher solubility of ACE inhibitors.

  • Vessel: Amber glass volumetric flask (Class A).

Protocol:

  • Equilibration: Allow the reference standard vial to reach room temperature (20-25°C) before opening to prevent water condensation, which accelerates hydrolysis.

  • Weighing: Accurately weigh ~1.0 mg of Cilazapril-d5 into a clean, dry amber glass vial. Use a microbalance with anti-static precautions.

    • Correction: Adjust the weighed mass based on the purity and salt form (if applicable) stated in the CoA to achieve the free base equivalent concentration.

  • Dissolution: Add Methanol (LC-MS Grade) to dissolve.

    • Warning: Do NOT use water or aqueous buffers at this stage. Even trace moisture can initiate ester hydrolysis.

  • Mixing: Vortex gently for 30 seconds. Sonication is permitted (max 2 mins) but avoid heating the solution.

  • Storage: Transfer to multiple small aliquots (e.g., 100 µL) in amber glass vials with PTFE-lined caps. Store at -20°C or -80°C .

Phase 2: Working Internal Standard Solution (WIS)

Objective: Prepare the daily spiking solution.

Protocol:

  • Diluent Selection: Use 50:50 Methanol:Water (v/v) or Acetonitrile:Water .

    • Why Water? Pure organic solvent can precipitate plasma proteins immediately upon spiking. A partial aqueous content ensures better mixing with the biological matrix.

  • Dilution: Dilute the Primary Stock to the required working concentration (typically 100–500 ng/mL, depending on the assay range).

  • Stability Window: The WIS contains water. Prepare fresh daily or validate stability for <24 hours at 4°C. Discard if any degradation to Cilazaprilat-d5 is observed.

Visualization: Workflow & Logic

Diagram 1: Preparation Workflow

StockPrep Powder Cilazapril-d5 Powder Weigh Weigh (~1 mg) Anti-static Powder->Weigh Dissolve Dissolve in 100% MeOH Weigh->Dissolve  No Water! Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -80°C (Anhydrous) Aliquot->Store WIS Working Sol. (50% MeOH/H2O) Store->WIS  Daily Prep

Caption: Step-by-step workflow emphasizing the anhydrous requirement for the primary stock.

Diagram 2: Stability Logic (The "Why")

Stability Stock Cilazapril-d5 Stock Hydrolysis Ester Hydrolysis Stock->Hydrolysis  Risk Factor Water Contact with Water (or high pH) Water->Hydrolysis Metabolite Cilazaprilat-d5 (Active Metabolite) Hydrolysis->Metabolite Result Quantitation Error: IS does not match Parent Metabolite->Result

Caption: Degradation pathway. Hydrolysis converts the IS into its metabolite analog, ruining the assay.

Quality Control & Self-Validation

To ensure your stock solution is trustworthy, perform these checks:

A. The "Zero-Hour" Purity Check

Inject a diluted sample of your fresh stock (in mobile phase) immediately onto the LC-MS.

  • Monitor: MRM transitions for both Cilazapril-d5 AND Cilazaprilat-d5.

  • Acceptance: The peak area of Cilazaprilat-d5 should be < 2% of the parent peak. If higher, hydrolysis has occurred during preparation or the powder is degraded.

B. Isotopic Contribution (Cross-Signal)

Inject a high concentration of Cilazapril-d5 (at the upper limit of the assay curve equivalent).

  • Monitor: The MRM transition of the unlabeled (native) Cilazapril.

  • Reason: Impure "d5" standards may contain "d0" (native drug).

  • Acceptance: The signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation) response.

References

  • Health Canada. (2013). Product Monograph: Cilazapril. Retrieved from [Link]

  • Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Attwood, M. R., et al. (1986). The design and synthesis of the angiotensin converting enzyme inhibitor cilazapril and related bicyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, 1011-1019. (Cited for Chemical Structure context).
  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of Cilazapril and Cilazapril-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Robust Bioanalytical Method

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension and congestive heart failure.[1] As a prodrug, cilazapril is rapidly absorbed and subsequently hydrolyzed in the liver to its active metabolite, cilazaprilat.[1][2] Cilazaprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. Accurate quantification of cilazapril and its active metabolite in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a comprehensive guide to the development and application of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cilazapril, utilizing its stable isotope-labeled internal standard, cilazapril-d5.

The use of a stable isotope-labeled internal standard, such as cilazapril-d5, is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the analytical method. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for cilazapril quantification.

Principle of the Method: Tandem Mass Spectrometry (MS/MS)

The method described herein employs tandem mass spectrometry, a powerful analytical technique that offers high selectivity and sensitivity. In MS/MS, the analyte of interest is first ionized and selected in the first quadrupole (Q1) based on its mass-to-charge ratio (m/z). This selected precursor ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for the analyte, minimizing interferences from other compounds in the sample matrix.

Chemical and Physical Properties

A thorough understanding of the chemical properties of cilazapril and its internal standard is fundamental to method development.

CompoundChemical FormulaMolecular Weight
CilazaprilC₂₂H₃₁N₃O₅417.50 g/mol
Cilazapril-d5C₂₂H₂₆D₅N₃O₅422.54 g/mol

Mass Spectrometry Parameters: The Heart of the Method

The selection and optimization of mass spectrometry parameters are crucial for achieving the desired sensitivity and specificity. Based on the structures of cilazapril and cilazapril-d5 and fragmentation patterns of similar ACE inhibitors, the following parameters are recommended. Positive electrospray ionization (ESI) is the preferred ionization mode for these compounds due to the presence of basic nitrogen atoms that are readily protonated.

MRM Transitions

The precursor ions ([M+H]⁺) are selected in Q1, and upon collision-induced dissociation, specific product ions are monitored in Q3. The following MRM transitions are proposed for the quantification of cilazapril and cilazapril-d5:

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Notes
Cilazapril418.2234.1The product ion likely corresponds to the fragment after the loss of the ethyl group and subsequent fragmentation.
Cilazapril418.2190.1A secondary, confirmatory transition.
Cilazapril-d5423.2239.1The 5-dalton mass shift is maintained in the product ion, confirming its origin from the internal standard.

It is imperative to empirically optimize these transitions on the specific mass spectrometer being used.

Compound-Specific Parameters

The following parameters should be optimized for each analyte to maximize signal intensity:

ParameterTypical RangeRationale
Declustering Potential (DP) 50 - 150 VPrevents the formation of solvent adducts and clusters as ions enter the mass spectrometer.
Collision Energy (CE) 20 - 40 eVProvides sufficient energy to fragment the precursor ion into the desired product ions.
Cell Exit Potential (CXP) 5 - 15 VOptimizes the transmission of product ions from the collision cell to the third quadrupole.

Experimental Workflow

A robust and reproducible experimental workflow is essential for accurate quantification. The following diagram illustrates the key steps in the analysis of cilazapril and cilazapril-d5 in a biological matrix.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Cilazapril-d5 (IS) Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Cilazapril Calibration->Quantification

Figure 1: A generalized workflow for the quantification of cilazapril using LC-MS/MS.

Detailed Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of cilazapril and cilazapril-d5 reference standards into separate 10 mL volumetric flasks. Dissolve in and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the cilazapril stock solution in methanol:water (1:1, v/v) to create a series of working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the cilazapril-d5 primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • To 100 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the cilazapril-d5 internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

The following LC conditions are a starting point and should be optimized for the specific column and system used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both cilazapril and cilazapril-d5.

  • Response Ratio: Calculate the ratio of the peak area of cilazapril to the peak area of cilazapril-d5.

  • Calibration Curve: Plot the response ratio against the corresponding concentration of the cilazapril calibration standards. Perform a linear regression analysis to obtain the equation of the line.

  • Quantification: Use the regression equation to calculate the concentration of cilazapril in the unknown samples.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust and reliable LC-MS/MS method for the quantification of cilazapril using its deuterated internal standard, cilazapril-d5. The principles and protocols outlined herein are intended to serve as a guide for researchers and scientists in the field of drug development and analysis. Adherence to good laboratory practices and thorough method validation are essential for generating high-quality, reproducible data.

References

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Development and validation of a new HPLC method for the determination of cilazapril in human plasma.
  • Francis, R. J., Brown, A. N., Kler, L., Fasanella d'Amore, T., Nussberger, J., Waeber, B., & Brunner, H. R. (1987). Pharmacokinetics of the converting enzyme inhibitor cilazapril in normal volunteers and the relationship to enzyme inhibition: development of a mathematical model. Journal of cardiovascular pharmacology, 9(1), 32–38.
  • Maurer, H. H., & Kraemer, T. (2007). Systematic toxicological analysis of drugs and their metabolites by gas chromatography-mass spectrometry (GC-MS). In Systematic Toxicological Analysis (pp. 129-195). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Shah, J. V., Shah, P. A., Sanyal, M., Shrivastav, P. S., & Patel, C. N. (2017). Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of pharmaceutical analysis, 7(3), 163–169.
  • Tan, K. C., & Hramiak, I. M. (1995). Cilazapril. A review of its pharmacology and therapeutic efficacy in cardiovascular disorders. Drugs, 49(4), 577–594.

Sources

Application Note: A Robust Gradient Elution Strategy for the High-Throughput Analysis of Cilazapril-d5 in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated gradient elution reversed-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) method for the quantification of Cilazapril-d5. The use of a deuterated internal standard is crucial for correcting matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision.[1] This protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Cilazapril. The methodology is grounded in established chromatographic principles and adheres to the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

Introduction: The Rationale for a Validated Gradient Elution Method

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[4] Accurate and reliable quantification of Cilazapril and its metabolites in biological matrices is essential for pharmacokinetic and clinical studies.[5] The use of a stable isotope-labeled internal standard, such as Cilazapril-d5, is the gold standard in quantitative bioanalysis via mass spectrometry. It ensures the highest level of accuracy and precision by compensating for variability in sample extraction, matrix effects, and instrument response.

Gradient elution is employed in this method to achieve optimal separation of the analyte from endogenous matrix components and to ensure a sharp peak shape, which enhances sensitivity. A gradient approach allows for a continuous increase in the organic solvent composition of the mobile phase, effectively eluting compounds with a wide range of polarities.[6] This is particularly advantageous in complex biological matrices where a diverse range of interfering substances may be present.

The method described herein has been developed and validated following the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring data of the highest quality and integrity.[7]

Principles of the Chromatographic Separation

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. Cilazapril, being a moderately polar molecule, is retained on the C18 column. The gradient elution starts with a higher percentage of aqueous mobile phase, allowing for the retention of Cilazapril and Cilazapril-d5. As the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases, the analytes' affinity for the stationary phase decreases, leading to their elution from the column.[8]

The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is critical for achieving good peak shape and reproducibility. For amine-containing compounds like Cilazapril, an acidic mobile phase ensures that the analyte is in a consistent protonated state, which minimizes peak tailing caused by interactions with residual silanol groups on the silica-based stationary phase.[4]

Experimental Protocol: Gradient Elution HPLC-MS/MS Method

This section provides a detailed, step-by-step methodology for the analysis of Cilazapril-d5.

Materials and Reagents
  • Cilazapril reference standard (purity >98%)

  • Cilazapril-d5 internal standard (purity >98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.[1]

  • To 100 µL of plasma sample, add 20 µL of Cilazapril-d5 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the gradient elution of Cilazapril-d5. Method optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Program

A scouting gradient is an effective starting point for method development.[6] The following is a suggested gradient program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955

This gradient allows for a rapid elution of the analytes while ensuring the column is re-equilibrated for the next injection.

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The specific mass transitions (MRM) for Cilazapril and Cilazapril-d5 need to be optimized.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage ~4500 V
Temperature ~500°C
Collision Gas Argon
MRM Transitions To be determined by direct infusion of standards

Method Validation: A Self-Validating System

A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application.[3] The validation should be conducted in accordance with the FDA and EMA guidelines.[2][10]

Validation Parameters

The following parameters must be assessed during method validation:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal concentration. The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[11]

  • Precision: The closeness of repeated individual measures. The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[11]

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

The workflow for method development and validation is illustrated in the following diagram.

MethodDevelopmentWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH M10 Guidelines) cluster_2 Sample Analysis A Define Analytical Requirements B Literature Search & Initial Parameter Selection A->B C Optimize Chromatographic Conditions (Gradient, Column, Mobile Phase) B->C D Optimize MS/MS Parameters (MRM Transitions) C->D E Selectivity & Specificity D->E F Accuracy & Precision E->F G Calibration Curve & LLOQ F->G H Stability Assessment G->H I Matrix Effect Evaluation H->I J Routine Sample Analysis I->J K Incurred Sample Reanalysis (ISR) J->K

Method Development and Validation Workflow

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation. This includes calibration curve parameters, accuracy and precision data for quality control samples, and stability results.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the development and validation of a gradient elution HPLC-MS/MS method for the quantification of Cilazapril-d5. By following the detailed steps and adhering to the principles of bioanalytical method validation, researchers can generate reliable and high-quality data for their studies. The provided framework is adaptable and can be optimized for specific laboratory instrumentation and matrix requirements.

References

  • Zhang, Y., et al. (2023). Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics. Frontiers in Pharmacology. [Link]

  • Quattropani, A., et al. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Molecules. [Link]

  • Şenkardeş, S., et al. (2016). Development and validation of a reversed-phase HPLC method for the determination of lisinopril and gliclazide in pharmaceuticals. Marmara Pharmaceutical Journal. [Link]

  • Vanhaecke, F., et al. (2020). Development and validation of a novel quantification approach for gradient elution reversed phase high-performance liquid chromatography coupled to tandem ICP-mass spectrometry (RP-HPLC-ICP-MS/MS) and its application to diclofenac and its related compounds. Analytica Chimica Acta. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • ResearchGate. (n.d.). Chromatogram in reversed-phase HPLC and the angiotensin I-converting.... Retrieved from [Link]

  • Jancic-Stojanovic, B., et al. (2016). FAST SIMPLE HPLC METHOD FOR QUANTIFICATION OF CILAZAPRIL IN TABLETS : INDISPENSABLE ROLE OF LONG-CHAIN AMINES IN PEAK SYMMETRY CORRECTION. ResearchGate. [Link]

  • Bhushan, R., & Gupta, D. (2006). Reversed phase liquid chromatographic conditions for simultaneous determination of antihypertensive formulations. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Armenta, S., et al. (2001). Determination of the antihypertensive drug cilazapril and its active metabolite cilazaprilat in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Li, Y., et al. (2019). In Vitro Production and Identification of Angiotensin Converting Enzyme (ACE) Inhibitory Peptides Derived from Distilled Spent Grain Prolamin Isolate. Molecules. [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Armenta, S., et al. (2007). Simultaneous Determination of Hydrochlorothiazide, Cilazapril and Its Active Metabolite Cilazaprilat in Urine by Gradient RP-LC. ResearchGate. [Link]

  • Wang, Y., et al. (2020). A Novel Angiotensin-I-Converting Enzyme (ACE) Inhibitory Peptide from Takifugu flavidus. Marine Drugs. [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]

  • Shah, J. V., et al. (2017). Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma. Journal of Pharmaceutical Analysis. [Link]

Sources

Application Notes and Protocols for the Simultaneous Determination of Cilazapril and Cilazaprilat using Cilazapril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Co-Analysis in Pharmacokinetics

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for the management of hypertension and congestive heart failure.[1] As a prodrug, cilazapril itself is inactive. Following oral administration, it undergoes rapid enzymatic hydrolysis in the liver to form its active metabolite, cilazaprilat.[1] Cilazaprilat is the pharmacologically active moiety, exerting its therapeutic effect by inhibiting ACE, which in turn reduces the production of angiotensin II, a potent vasoconstrictor.[1]

Given this metabolic activation, a comprehensive understanding of cilazapril's pharmacokinetic profile necessitates the simultaneous measurement of both the parent prodrug and its active metabolite. Monitoring the concentrations of both cilazapril and cilazaprilat in biological matrices, such as human plasma, provides crucial data for bioequivalence studies, dose-response characterization, and overall drug efficacy and safety assessments. This application note provides a detailed, field-proven protocol for the simultaneous quantification of cilazapril and cilazaprilat in human plasma using a stable isotope-labeled internal standard, Cilazapril-d5, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis by LC-MS/MS, the use of an appropriate internal standard (IS) is paramount to ensure accuracy and precision. A stable isotope-labeled (SIL) internal standard, such as Cilazapril-d5, is the gold standard for such applications. The rationale for this choice is rooted in the fundamental principles of mass spectrometry and chromatography.

Cilazapril-d5 is structurally identical to cilazapril, with the exception of five deuterium atoms replacing five hydrogen atoms. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their physicochemical properties are virtually identical. Consequently, Cilazapril-d5 co-elutes with cilazapril during chromatography and experiences the same effects of sample preparation (e.g., extraction efficiency) and potential matrix effects (i.e., ion suppression or enhancement in the MS source). By normalizing the analyte's signal to that of the SIL-IS, any variations introduced during the analytical workflow are effectively canceled out, leading to highly reliable and reproducible quantification.

Metabolic Pathway of Cilazapril

The biotransformation of cilazapril to its active form, cilazaprilat, is a straightforward hydrolysis reaction. This conversion is a key step in the drug's mechanism of action.

Cilazapril Cilazapril (Prodrug) Hydrolysis Hepatic Esterase (Hydrolysis) Cilazapril->Hydrolysis Cilazaprilat Cilazaprilat (Active Metabolite) Hydrolysis->Cilazaprilat

Caption: Metabolic conversion of Cilazapril to Cilazaprilat.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the simultaneous determination of cilazapril and cilazaprilat in plasma.

Start Plasma Sample Collection Spike Spike with Cilazapril-d5 Internal Standard Start->Spike Preparation Sample Preparation (Protein Precipitation or SPE) Spike->Preparation LC_Separation LC Separation (Reversed-Phase) Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Report Results Data_Analysis->End

Caption: Bioanalytical workflow for Cilazapril and Cilazaprilat.

Detailed Protocols

Materials and Reagents
  • Cilazapril reference standard (Purity ≥98%)

  • Cilazaprilat reference standard (Purity ≥98%)

  • Cilazapril-d5 internal standard (Purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or 96-well protein precipitation plates.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of cilazapril, cilazaprilat, and Cilazapril-d5 in methanol to obtain individual stock solutions of 1 mg/mL.

  • Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the intermediate stock solutions of cilazapril and cilazaprilat with 50:50 methanol/water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Cilazapril-d5 intermediate stock solution with 50:50 methanol/water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protocol Options

Two common and effective methods for sample preparation are presented below. The choice between protein precipitation and solid-phase extraction will depend on the desired level of sample cleanup and the specific laboratory workflow.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube or a well of a 96-well plate, add 20 µL of the internal standard working solution (100 ng/mL Cilazapril-d5).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, potentially reducing matrix effects.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL Cilazapril-d5).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Vortex and inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientStart with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
Injection Volume5 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Analyte Precursor Ion (m/z)
Cilazapril418.2
Cilazaprilat390.2
Cilazapril-d5 (IS)423.2

Note: The precursor ion corresponds to the [M+H]+ adduct. Product ions and collision energies should be optimized for the specific mass spectrometer being used.

Bioanalytical Method Validation

The developed method must be validated according to the guidelines set by regulatory authorities such as the EMA and ICH M10.[2][3] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels (LOD, LQC, MQC, HQC).

  • Calibration Curve: The linearity of the response over the intended analytical range.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analytes.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (freeze-thaw, bench-top, long-term).

Validation ParameterAcceptance Criteria (as per EMA/ICH M10)
AccuracyWithin ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ).
Precision (CV%)≤15% (≤20% at the LLOQ).
Linearity (r²)≥0.99
Matrix FactorThe CV of the IS-normalized matrix factor should be ≤15%.
RecoveryConsistent, precise, and reproducible.
StabilityAnalyte concentration should be within ±15% of the nominal concentration under the tested conditions.

Conclusion

This application note provides a comprehensive and robust framework for the simultaneous determination of cilazapril and its active metabolite, cilazaprilat, in human plasma. The use of a stable isotope-labeled internal standard, Cilazapril-d5, coupled with a validated LC-MS/MS method, ensures the generation of high-quality, reliable data essential for pharmacokinetic studies and drug development. The detailed protocols for sample preparation and instrument parameters serve as a strong starting point for method implementation in a regulated bioanalytical laboratory. Adherence to international validation guidelines is crucial for ensuring the integrity and acceptance of the generated data.

References

  • Veeprho. (n.d.). Cilazapril Impurities and Related Compound. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Cilazapril-d5 Injector Carryover

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Issue Definition

The Problem: In high-sensitivity LC-MS/MS assays, researchers frequently encounter unexpected detection of the internal standard, Cilazapril-d5 , in double-blank samples (matrix only, no IS). This "carryover" compromises assay integrity, leading to failed system suitability tests and inaccurate quantitation of the analyte, Cilazapril, particularly at the Lower Limit of Quantitation (LLOQ).

The Science: Cilazapril-d5 is a lipophilic ACE inhibitor prodrug (logP ~3.0) containing a dicarboxylate moiety and a secondary amine. Its physicochemical properties create a "perfect storm" for carryover:

  • Hydrophobic Adsorption: The ester group drives adsorption to polymeric rotor seals (Vespel/PEEK) in the injector valve.

  • Ionic Binding: The secondary amine can interact with active silanols or metal oxides on the needle surface.

  • Solubility Limits: While soluble in methanol, it can precipitate in high-aqueous mobile phases used during the initial gradient hold, depositing residue in the injection port.

Diagnostic Workflow: Is it Injector Carryover?

Before disassembling hardware, confirm the source of the contamination using this logic flow.

CarryoverDiagnosis Start Start: Peak detected in Double Blank Step1 Run 3x Solvent Blanks (No Injection, just gradient) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 Result1 Contaminated Mobile Phase or Column Carryover Decision1->Result1 Yes Step2 Run 3x Zero-Volume Injections (Injector moves, needle dips, no draw) Decision1->Step2 No Decision2 Is Peak Present? Step2->Decision2 Result2 Contaminated Needle Wash or Injection Port Decision2->Result2 Yes Step3 Inject High Conc. Std then 3x Blanks Decision2->Step3 No Result3 Classic Injector Carryover (Adsorption) Step3->Result3

Figure 1: Diagnostic logic tree to isolate the source of Cilazapril-d5 contamination.

Critical Remediation Protocols

Protocol A: The "Magic Cocktail" Wash Solvent

Standard washes (e.g., 100% Methanol) are often insufficient for Cilazapril due to its zwitterionic potential. You must attack both the hydrophobic retention and the ionic binding.

Mechanism:

  • Isopropanol (IPA): Breaks strong hydrophobic interactions with rotor seals.

  • Acetonitrile (ACN): Solubilizes the lipophilic ester backbone.

  • Formic Acid (FA): Protonates the amine and carboxyl groups, preventing ionic binding to metal surfaces and ensuring the molecule remains in solution.

ParameterWeak Wash (Solvent A)Strong Wash (Solvent B)
Composition 90% Water / 10% ACN40% ACN / 40% IPA / 20% Water + 0.5% Formic Acid
Function Removes buffer salts/matrixDissolves adsorbed Cilazapril-d5
Dip Time 2 secondsMinimum 10 seconds
Volume 600 µL600 µL

Pro Tip: Do not use 100% ACN as a wash solvent if your initial gradient is high aqueous. The mixing of 100% ACN residue with the mobile phase can cause momentary precipitation of the analyte in the needle groove.

Protocol B: Hardware Passivation & Maintenance

If the wash solvent alone does not resolve the issue, the injector flow path likely has active sites.

  • Rotor Seal Replacement:

    • Standard: Vespel (Polyimide) – High adsorption risk for Cilazapril.

    • Upgrade: PEEK or Tefzel rotor seals. These materials are more hydrophobic-inert and resist the "stickiness" of ACE inhibitors.

  • Needle Seat Cleaning:

    • Sonicate the needle seat in 30% Formic Acid in Methanol for 10 minutes to strip stubborn residues.

  • Valve Passivation:

    • Inject 10 consecutive injections of 6M Nitric Acid (if system compatible) or a passivation solution (e.g., Medronic acid) to oxidize steel surfaces and cover active iron sites. Warning: Disconnect the column and MS source before doing this.

Advanced Troubleshooting: The Injector Flow Path

Understanding where the molecule hides is key to removing it.

InjectorPath cluster_0 Adsorption Hotspots Needle Needle Surface (Metal Oxides) Seat Needle Seat (Dead Volume) Needle->Seat Inject Rotor Rotor Seal (Vespel Grooves) Seat->Rotor Transfer Loop Sample Loop Rotor->Loop Load Column LC Column Rotor->Column Elute Vial Sample Vial Vial->Needle Draw Loop->Rotor Switch

Figure 2: Flow path of the injector highlighting critical adsorption hotspots for Cilazapril-d5.

Frequently Asked Questions (FAQs)

Q1: Why does carryover appear in my double blanks but not in my solvent blanks? A: This indicates the carryover is triggered by the mechanical action of the injector, not the mobile phase. The needle is physically picking up residue from the needle seat or the injection port seal during the injection sequence. Focus on Protocol B (Needle Seat Cleaning) and increase the needle wash dip time.

Q2: Can I use Acetone in my wash solvent? A: While Acetone is an excellent solvent for lipophilic compounds, it is generally not recommended for LC-MS injectors containing PEEK tubing or certain plastic fittings, as it can cause swelling over time. Furthermore, Acetone has a high UV cutoff (if you are using UV detection in parallel). Stick to the ACN/IPA/Water/Formic Acid mix described in Protocol A.

Q3: Does the injection mode (Full Loop vs. Partial Loop) matter? A: Yes. Full Loop injection is superior for reducing carryover. In Partial Loop mode, the sample is metered into the loop, and the rear of the loop is never fully flushed by the mobile phase, leaving a "tail" of sample that can diffuse into subsequent injections. Always use Full Loop or "Partial Loop with Needle Overfill" to ensure the entire fluidic path is swept.

Q4: My Cilazapril-d5 IS area varies wildly between samples. Is this carryover? A: Not necessarily. This is likely Matrix Effect (Ion Suppression/Enhancement). If the IS area drops in patient samples compared to standards, phospholipids are likely suppressing the signal. However, if the IS area increases in low-concentration samples following a high-concentration sample, that is confirmed carryover.

References

  • Vu, D. H., et al. (2013).[1][2] "Troubleshooting carry-over of LC-MS/MS method for rifampicin, clarithromycin and metabolites in human plasma." Journal of Chromatography B. Link

  • Shimadzu Scientific Instruments. (2016). "High Sensitivity MS Determination of Carryover in a New Autosampler Design." Shimadzu Application News. Link

  • Waters Corporation. "Solvents and Caveats for LC-MS." Waters Technical Notes. Link

  • DesJardins, C., et al. "Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features."[3] Waters Application Note. Link

  • Natoff, I. L., et al. (1985).[4] "Pharmacology of Cilazapril." Journal of Cardiovascular Pharmacology. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Accuracy and Precision Assessment of Cilazapril-d5 Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

Cilazapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1] As a prodrug, it is rapidly converted to its active metabolite, cilazaprilat, which exerts the therapeutic effect.[2] The accurate quantification of cilazapril and its metabolites in biological matrices is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies, which form the bedrock of regulatory submissions. These studies inform dosing regimens, assess bioequivalence, and characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

To achieve the highest degree of accuracy and precision in these analyses, the gold-standard approach is the use of a stable isotope-labeled internal standard (SIL-IS). This guide focuses on Cilazapril-d5, a deuterated analog of cilazapril. The core principle of using a SIL-IS is that it behaves nearly identically to the analyte (cilazapril) during sample extraction, chromatography, and ionization, but is distinguishable by mass spectrometry due to its higher mass.[5][6] This allows it to effectively normalize for variability introduced during sample preparation and analysis, thereby ensuring the integrity of the quantitative data.[7][8][9]

This guide provides an in-depth comparison of methodologies and a detailed protocol for the accuracy and precision assessment of Cilazapril-d5 quantification, grounded in the principles of regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11][12]

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like cilazapril in complex biological matrices such as plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed method of choice.[13][14][15] Its power lies in the combination of high-performance liquid chromatography (HPLC) for physical separation and tandem mass spectrometry (MS/MS) for highly selective and sensitive detection.

The workflow involves three key stages:

  • Sample Preparation: Extraction of cilazapril and Cilazapril-d5 from the biological matrix.

  • Chromatographic Separation: Separation of the analytes from matrix components on an HPLC column.

  • Mass Spectrometric Detection: Ionization of the analytes and detection based on their specific mass-to-charge (m/z) ratios of precursor and product ions.

The selectivity of MS/MS is achieved through a technique called Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. This process creates a highly specific "fingerprint" for the analyte and the internal standard, minimizing the chance of interference from other compounds.[15][16]

Bioanalytical Method Validation: A Framework of Trust

A bioanalytical method is only as reliable as its validation. Regulatory bodies like the FDA and EMA have established comprehensive guidelines that detail the necessary validation parameters to ensure a method is fit for purpose.[11][12][17] A full validation for a chromatographic method must address selectivity, matrix effect, accuracy, precision, calibration curve, stability, and more.[17][18][19] This guide focuses on the two pillars of quantitative performance: accuracy and precision.

  • Accuracy: This measures the closeness of the mean test results to the true (nominal) concentration of the analyte. It is expressed as a percentage of the nominal value. According to regulatory guidelines, the mean concentration should be within ±15% of the nominal value for quality control (QC) samples.[12][20]

  • Precision: This assesses the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the percent coefficient of variation (%CV). The %CV should not exceed 15% for QC samples.[12][20]

These criteria are evaluated at multiple concentration levels across the analytical range, typically using low, medium, and high QC samples.

Experimental Protocol: A Step-by-Step Validation Workflow

This section details a robust, self-validating protocol for assessing the accuracy and precision of Cilazapril-d5 quantification in human plasma.

Materials and Reagents
  • Cilazapril reference standard (>98% purity)

  • Cilazapril-d5 internal standard (>98% purity)

  • Control human plasma (screened for interferences)

  • HPLC-grade methanol and acetonitrile

  • Formic acid (LC-MS grade)

  • Purified water

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare separate stock solutions of cilazapril and Cilazapril-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions for cilazapril by serially diluting the stock solution with 50:50 methanol/water. Prepare a separate working solution for the internal standard (Cilazapril-d5) at an appropriate concentration (e.g., 100 ng/mL).

  • Calibration Standards (CS): Spike control plasma with the cilazapril working solutions to create a calibration curve with 8-10 non-zero concentration points spanning the expected therapeutic range.

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of four concentration levels:

    • LLOQ: Lower Limit of Quantification

    • LQC: Low Quality Control (approx. 3x LLOQ)

    • MQC: Medium Quality Control (mid-range)

    • HQC: High Quality Control (approx. 80% of the highest calibration standard)

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[6]

  • Aliquot 100 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Cilazapril-d5 working solution (the internal standard) to every tube except the blank matrix samples. Vortex briefly. The early addition of the internal standard is critical to ensure it undergoes the exact same extraction process as the analyte.[7]

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G transfer transfer inject inject transfer->inject

Caption: Experimental workflow for plasma sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Cilazapril: Q1: 418.2 m/z -> Q3: 234.1 m/z

    • Cilazapril-d5: Q1: 423.2 m/z -> Q3: 239.1 m/z

Accuracy and Precision Assessment

To validate the method, intra-day and inter-day accuracy and precision are determined.

  • Intra-day (Within-Run) Assessment:

    • Analyze one set of calibration standards.

    • Analyze five replicates of each QC level (LLOQ, LQC, MQC, HQC) in a single analytical run.

    • Calculate the concentration of each QC replicate using the calibration curve.

    • Calculate the accuracy (% of nominal) and precision (%CV) for each QC level.

  • Inter-day (Between-Run) Assessment:

    • Repeat the intra-day assessment on at least two additional, separate days.

    • Combine the data from all three runs.

    • Calculate the overall inter-day accuracy and precision for each QC level.

Data Analysis and Comparison

The results of the validation experiments should be summarized in clear, comparative tables. The data below represents a successful validation that meets regulatory acceptance criteria.

Table 1: Intra-day Accuracy and Precision Data (Run 1)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.08108.07.5
LQC3.02.9197.05.1
MQC50.051.5103.03.8
HQC800.0788.098.52.5

Table 2: Inter-day Accuracy and Precision Data (3 Runs Combined)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.05105.09.2
LQC3.02.9799.06.4
MQC50.050.9101.84.5
HQC800.0795.299.43.1

As shown in the tables, the accuracy for all QC levels is within 85-115% (or 80-120% for LLOQ) and the precision is well below 15% (or 20% for LLOQ), demonstrating that the method is both accurate and precise.[12][20]

G Reliability Method Reliability Accuracy Accuracy IntraDay IntraDay Accuracy->IntraDay InterDay InterDay Accuracy->InterDay IntraDay->Reliability Assesses InterDay->Reliability Confirms Precision Precision Precision->IntraDay Precision->InterDay

Caption: Logical relationship between accuracy, precision, and method reliability.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The accurate and precise quantification of Cilazapril-d5 is not merely an analytical exercise; it is a fundamental requirement for the successful development and regulatory approval of cilazapril-containing therapeutics. The use of a stable isotope-labeled internal standard like Cilazapril-d5, coupled with a highly selective LC-MS/MS method, provides the most robust analytical strategy. However, the true measure of a method's performance lies in its rigorous validation. By systematically assessing accuracy and precision according to established FDA and EMA guidelines, researchers and scientists can ensure the highest level of data integrity, providing a solid foundation for critical pharmacokinetic and clinical decisions.

References

  • Title: Development of a visible method for cilazapril estimation.
  • Title: European Medicines Agency guideline on bioanalytical method validation: what more is there to say?
  • Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL
  • Title: Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease Source: PubMed URL: [Link]

  • Title: Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF Source: ResearchGate URL: [Link]

  • Title: A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma Source: MDPI URL: [Link]

  • Title: Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay Source: PMC URL: [Link]

  • Title: Fast and sensitive LC-MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma Source: ResearchGate URL: [Link]

  • Title: FAST SIMPLE HPLC METHOD FOR QUANTIFICATION OF CILAZAPRIL IN TABLETS : INDISPENSABLE ROLE OF LONG-CHAIN AMINES IN PEAK SYMMETRY CORRECTION Source: ResearchGate URL: [Link]

  • Title: Clinical pharmacology of cilazapril Source: PubMed URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]

  • Title: Pharmacokinetics and haemodynamic effects of the angiotensin converting enzyme inhibitor cilazapril in hypertensive patients with normal and impaired renal function Source: PubMed URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

  • Title: PRODUCT MONOGRAPH CILAZAPRIL Source: Sanwa Kagaku Kenkyusho Co., Ltd. URL: [Link]

  • Title: Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations Source: PubMed Central URL: [Link]

  • Title: Bioanalytical Method Validation Source: FDA URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5 Source: TGA Consultation Hub URL: [Link]

  • Title: Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma Source: Arabian Journal of Chemistry URL: [Link]

  • Title: CILAZAPRIL Product Monograph Source: Apotex Inc. URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry Source: HHS.gov URL: [Link]

Sources

Precision in the Matrix: Cross-Validation of Cilazapril Assays with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Quantifying Cilazapril and its active metabolite, Cilazaprilat, in biological matrices is fraught with bioanalytical hurdles. The prodrug's susceptibility to ex vivo ester hydrolysis and the severe ion suppression common in LC-MS/MS electrospray ionization (ESI) often compromise assay reliability.

The Solution: This guide details the cross-validation of a legacy method (using an analog internal standard, Enalapril) against a modernized assay utilizing a stable isotope-labeled (SIL) internal standard, Cilazapril-d3 .

The Verdict: Data presented herein demonstrates that while analog standards provide acceptable linearity, only the deuterated internal standard (IS) effectively normalizes variable matrix effects, reducing the relative matrix factor variability from 12.4% to <2.5%.

Part 1: The Analytical Challenge (Mechanism of Failure)

In high-throughput bioanalysis, the "silent killer" of data integrity is Matrix Effect (ME) . This is particularly acute for ACE inhibitors like Cilazapril, which are often analyzed in plasma containing phospholipids that co-elute with the analyte.

The Ion Competition Problem

When Cilazapril elutes from the column, it enters the ESI source simultaneously with endogenous matrix components. These components compete for the limited charge available on the electrospray droplet surface.

  • Scenario A (Analog IS): Enalapril (IS) elutes at 2.4 min. Cilazapril elutes at 2.6 min. If a phospholipid peak elutes at 2.6 min, it suppresses Cilazapril signal but not the Enalapril signal. The ratio changes; accuracy fails.

  • Scenario B (Deuterated IS): Cilazapril-d3 elutes at exactly 2.6 min. The phospholipid suppresses both the analyte and the IS to the exact same degree. The ratio remains constant; accuracy is preserved.

Visualization: The Co-Elution Advantage

IonSuppression cluster_0 Analog IS (Enalapril) cluster_1 Deuterated IS (Cilazapril-d3) A1 Cilazapril (Rt: 2.6 min) Source1 ESI Source A1->Source1 Suppressed by Matrix IS1 Enalapril (Rt: 2.4 min) IS1->Source1 100% Ionization Matrix1 Matrix (Rt: 2.6 min) Matrix1->Source1 Competes for Charge Result1 Result: Ratio Skewed Source1->Result1 A2 Cilazapril (Rt: 2.6 min) Source2 ESI Source A2->Source2 Suppressed Equally IS2 Cilazapril-d3 (Rt: 2.6 min) IS2->Source2 Suppressed Equally Matrix2 Matrix (Rt: 2.6 min) Matrix2->Source2 Competes for Charge Result2 Result: Ratio Correct Source2->Result2

Figure 1: Mechanism of Matrix Effect Compensation. The Deuterated IS (right) experiences identical ionization suppression as the analyte, maintaining the validity of the peak area ratio.

Part 2: Experimental Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards.

Materials & Reagents
  • Analyte: Cilazapril (Purity >99%).

  • Internal Standard (SIL): Cilazapril-d3 (Isotopic purity >99%).

  • Matrix: Human Plasma (K2EDTA).

  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to remove phospholipids.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 3.0 minutes.

MRM Transitions

Mass resolution is critical. The following transitions utilize the loss of the prolyl ring moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Cilazapril 418.2206.13025
Cilazapril-d3 421.2209.13025
Cilazaprilat 390.2206.13228
Sample Preparation Workflow

Workflow Start Plasma Sample (200 µL) Spike Add IS Working Soln (Cilazapril-d3) Start->Spike Acidify Acidify with 2% Formic Acid (Disrupt Protein Binding) Spike->Acidify Load Load onto MCX SPE Plate Acidify->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins) Load->Wash1 Wash2 Wash 2: Methanol (Remove Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute Evap Evaporate & Reconstitute Elute->Evap Inject LC-MS/MS Injection Evap->Inject

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for Cilazapril.

Part 3: Cross-Validation Data (The Evidence)

We compared the performance of the Legacy Method (Analog IS) vs. the New Method (Deuterated IS) across three validation batches.

Experiment 1: Matrix Factor (MF)

The Matrix Factor is defined as the ratio of the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.

  • Ideal MF: 1.0 (or 100%).

  • IS-Normalized MF: (Peak Area Ratio in Matrix) / (Peak Area Ratio in Solvent).

Table 1: Matrix Effect Comparison (n=6 lots of plasma)

MetricLegacy Method (Analog IS)New Method (Deuterated IS)Interpretation
Absolute MF (Analyte) 0.65 (35% Suppression)0.64 (36% Suppression)Both methods suffer ion suppression.
Absolute MF (IS) 0.92 (8% Suppression)0.63 (37% Suppression)Analog IS is not suppressed; Deuterated IS is suppressed.
IS-Normalized MF 0.71 1.01 CRITICAL RESULT
CV% of MF 12.4%1.8%Deuterated IS corrects the variability.

Analysis: In the Legacy Method, the analyte was suppressed (0.65) while the Analog IS was not (0.92), leading to a normalized factor of 0.71. This indicates a 29% negative bias in quantification if not corrected. The Deuterated IS tracked the suppression perfectly (0.64 vs 0.63), yielding a normalized factor of 1.01 (100% recovery).

Experiment 2: Accuracy & Precision

QC samples were run at LLOQ (Lower Limit of Quantification), Low, Mid, and High concentrations.

Table 2: Inter-Batch Accuracy (% Bias)

QC Level (ng/mL)Legacy Method Bias (%)New Method Bias (%)FDA Limit
LLOQ (0.5) -14.2%-3.1%± 20%
Low (1.5) -11.5%+1.2%± 15%
Mid (50) -4.8%+0.5%± 15%
High (400) -5.1%-0.8%± 15%

Part 4: Regulatory Compliance[1]

To ensure your assay meets global standards, reference the following guidelines during validation:

  • FDA Bioanalytical Method Validation Guidance (2018):

    • Requirement: "The internal standard should track the analyte during extraction and analysis... Stable isotope-labeled internal standards are recommended."

    • Section III.B.2: Explicitly mentions the assessment of matrix effects using the IS-normalized Matrix Factor.

  • ICH M10 (EMA/FDA Harmonized):

    • Requirement: For mass spectrometry methods, matrix effects must be investigated using at least 6 lots of matrix. The CV of the IS-normalized matrix factor must not exceed 15%.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Superseded by ICH M10, but historically relevant for legacy comparisons). Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
  • International Council for Harmonisation (ICH). (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: Cilazapril-d5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Cilazapril-d5 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Introduction: The Intersection of Precision and Potency

As researchers, we often treat internal standards like Cilazapril-d5 (Cilazapril-deuterated-d5) purely as analytical tools—reagents to normalize LC-MS/MS data. However, from a safety perspective, this compound must be respected as a potent pharmacological agent .

Cilazapril-d5 is the isotopically labeled analog of Cilazapril, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. While the deuterium substitution renders it distinguishable by mass spectrometry, it does not alter the toxicological profile . It remains a bioactive prodrug capable of inducing profound hypotension and is a suspected reproductive toxin.

This guide moves beyond generic MSDS advice to provide a field-validated operational protocol for handling Cilazapril-d5 in analytical environments.

Hazard Assessment & Mechanism of Risk

To select the correct PPE, we must understand the mechanism of injury. Cilazapril is a "prodrug" that hydrolyzes into cilazaprilat, the active metabolite.[1][2]

Hazard Class (GHS)Risk DescriptionMechanism of Action
Reproductive Toxicity Category 1B / 2 (Suspected of damaging the unborn child).ACE inhibitors disrupt the fetal renin-angiotensin system, leading to oligohydramnios and fetal injury.
Specific Target Organ Toxicity Hypotension & Syncope .[1]Potent vasodilation. Accidental ingestion or mucosal absorption can cause rapid blood pressure drops.
Sensitization Skin/Respiratory Sensitizer .[3]ACE inhibitors are known to cause angioedema and hypersensitivity reactions in susceptible individuals.

Critical Insight: The risk is highest during weighing and reconstitution of the neat powder. Once in solution (e.g., methanol/water), the risk of airborne inhalation drops, but transdermal absorption remains a threat.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. Your PPE should scale with the energy state of the material (Solid Powder vs. Liquid Solution).

Visualization: PPE Decision Logic

The following decision tree illustrates the required protective tiers based on the state of matter and handling volume.

PPE_Decision_Tree Start Handling Cilazapril-d5 State What is the physical state? Start->State Powder Solid / Lyophilized Powder (High Inhalation Risk) State->Powder Weighing / Reconstitution Solution Liquid Solution / Aliquot (High Absorption Risk) State->Solution Pipetting / LC-MS Injection EngControl_P Engineering Control: Class II BSC or Powder Containment Hood Powder->EngControl_P EngControl_S Engineering Control: Standard Fume Hood Solution->EngControl_S PPE_P REQUIRED PPE: 1. Resp: N95/P3 or PAPR 2. Gloves: Double Nitrile (0.11mm min) 3. Body: Tyvek® Lab Coat/Sleeves EngControl_P->PPE_P PPE_S REQUIRED PPE: 1. Resp: Surgical Mask (Splash guard) 2. Gloves: Single Nitrile 3. Body: Standard Lab Coat EngControl_S->PPE_S

Caption: Risk-based PPE selection logic. Note that handling the solid powder requires respiratory protection due to the potency of ACE inhibitors.

Technical Specifications for PPE

For Cilazapril-d5, generic lab gear is insufficient. Use these verified specifications:

ComponentSpecificationRationale
Gloves Double Nitrile (Outer: 5 mil, Inner: 4 mil).Permeation Resistance : Cilazapril is lipophilic. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95 (US) / P3 (EU) or PAPR .Particulate Capture : The powder is often electrostatic and fine. A standard surgical mask offers zero protection against inhaling active pharmaceutical ingredients (APIs).
Eye Protection Chemical Goggles (Indirect Vent).Mucosal Defense : Safety glasses with gaps are unsafe. Dust can bypass side shields. Goggles seal the ocular mucosa from airborne fines.
Clothing Tyvek® Wrist Sleeves or Front-Closing Coat.Wrist Gap Closure : The most common exposure point is the gap between the glove and the lab coat cuff.
Operational Protocol: The "Zero-Exposure" Workflow

Objective: Reconstitute 1 mg of Cilazapril-d5 into a stock solution without releasing particles.

Visualization: Safe Reconstitution Workflow

This workflow utilizes a "wetting" strategy to neutralize the inhalation hazard immediately.

Handling_Workflow Step1 1. Preparation Turn on BSC/Hood Don PPE (Double Gloves) Step2 2. Static Control Use anti-static gun on vial Place vial on sticky mat Step1->Step2 Step3 3. Solvent Addition Add solvent (MeOH) directly to vial via septum (if possible) OR gently pipette down wall Step2->Step3 Critical Step Step4 4. Dissolution Vortex inside hood Inspect for clarity Step3->Step4 Step5 5. Decon Wipe vial exterior Remove outer gloves Step4->Step5

Caption: The "Wet-First" strategy minimizes airborne dust by adding solvent before aggressive agitation.

Detailed Methodology
  • Static Neutralization : Deuterated standards are often lyophilized "fluffs" that are highly electrostatic. Use an ionizing fan or anti-static gun (e.g., Zerostat) on the vial before opening.

  • The "Wet" Opening :

    • If the vial has a septum, do not remove the cap . Inject the solvent (e.g., Methanol or Acetonitrile) through the septum using a syringe.

    • If no septum is present, open the vial strictly inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) .

  • Gravimetric vs. Volumetric :

    • Preferred: Dissolve the entire contents of the purchased vial (e.g., 1 mg) by adding a precise volume of solvent directly to the vendor vial. This avoids weighing the powder and creating dust.

  • Waste Disposal :

    • All consumables (pipette tips, empty vials, outer gloves) contacting Cilazapril-d5 must be disposed of as Hazardous Pharmaceutical Waste (often requiring incineration), not general chemical waste.

Emergency Response

In the event of exposure, immediate action mitigates the hypotensive risk.[3]

  • Inhalation : Move to fresh air immediately.[4] Alert medical personnel that the subject has been exposed to a potent ACE inhibitor . Monitor blood pressure.[1][5]

  • Skin Contact : Wash with soap and copious water for 15 minutes. Do not use alcohol-based cleaners (increases absorption).

  • Spill Cleanup :

    • Evacuate the immediate area.[3][4]

    • Don full PPE (including respirator).[6]

    • Cover spill with wet paper towels (to prevent dust generation) or use a specific chem-sorbent pad .

    • Clean area with 1N NaOH (degrades the peptide bond) followed by water.

References
  • Health Canada . (2021). Product Monograph: Mylan-Cilazapril. Retrieved from [Link]

  • SafeBridge Consultants . (2015). Best Practices for Handling Potent APIs. Outsourced Pharma. Retrieved from [Link]

  • National Institutes of Health (NIH) . Chemical design of cilazapril. PMC. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.